molecular formula C7H14N2O2 B1521245 1-(2-Aminoethyl)-proline CAS No. 693764-52-2

1-(2-Aminoethyl)-proline

Número de catálogo: B1521245
Número CAS: 693764-52-2
Peso molecular: 158.2 g/mol
Clave InChI: REZDEQCNPGDPQQ-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2-Aminoethyl)-proline (CAS Registry Number: 693764-52-2) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C 7 H 14 N 2 O 2 and a molecular weight of 158.20 g/mol . Its core research value lies in its role as a critical backbone component in the synthesis of chiral Peptide Nucleic Acids (cPNAs) . PNAs are synthetic oligonucleotide analogs in which the natural sugar-phosphate backbone is replaced by a structurally homomorphous backbone composed of N-(2-aminoethyl)-glycine units. The integration of a proline ring, specifically from this compound, introduces conformational rigidity and chirality, which can significantly enhance the binding affinity and sequence specificity of the resulting PNA to complementary DNA or RNA strands . The mechanism of action is multifaceted. The proline moiety constrains the backbone's flexibility, promoting a pre-organized structure that reduces the entropic cost of hybridization . Furthermore, the basic nitrogen atom within the proline ring is at least partially protonated under physiological conditions. This positive charge can interact favorably with the negatively charged phosphate groups of the natural nucleic acid backbone, providing additional electrostatic stabilization to the PNA-DNA or PNA-RNA duplex . This makes cPNAs built from derivatives like this compound powerful tools in molecular biology as potential antigene and antisense agents, and as probes for diagnostic applications . Beyond its primary application in nucleic acid mimicry, this compound exemplifies the utility of proline derivatives in organic and medicinal chemistry. Proline and its analogs are archetypal agents in enantioselective organocatalysis and are used to impose rigid constraints on peptide secondary structure, mimicking other amino acids while retaining unique conformational properties . This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-1-(2-aminoethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZDEQCNPGDPQQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665216
Record name 1-(2-Aminoethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693764-52-2
Record name 1-(2-Aminoethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Rigidified Linker: 1-(2-Aminoethyl)-proline in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of high-affinity ligands, medicinal chemists frequently grapple with the "entropy penalty"—the thermodynamic cost paid when a flexible molecule freezes into a specific conformation upon binding to its target. 1-(2-Aminoethyl)-proline (AEP) represents a strategic solution to this challenge. By embedding the flexible ethylenediamine motif into a rigid pyrrolidine ring, AEP acts as a pre-organized scaffold that reduces conformational entropy while retaining the essential H-bond donor/acceptor capabilities of the diamine pharmacophore.

This guide details the structural utility, synthetic pathways, and application of AEP as a "privileged intermediate" for generating Peptide Nucleic Acid (PNA) analogues and fused heterocyclic kinase inhibitors.[1]

Part 1: The Scaffold Architecture

Structural Mechanics & Stereoelectronics

This compound is distinct from linear diamines (like ethylenediamine) due to the fusion of the secondary amine into the chiral proline ring. This creates a "conformationally locked" vector for the pendant primary amine.

  • The Proline Kink: The pyrrolidine ring restricts the

    
     (phi) torsion angle, forcing the backbone into a specific trajectory.[1] In peptidomimetics, this induces 
    
    
    
    -turns.[1]
  • Basicity Modulation:

    • N1 (Tertiary, Ring): pKa

      
       8.5–9.[1]0. Sterically hindered but nucleophilic.[1]
      
    • N2 (Primary, Tail): pKa

      
       10.[1]0. Highly accessible for conjugation or H-bonding.
      
    • The Chelate Effect: The distance between N1 and N2 allows for bidentate coordination to metals (e.g., in asymmetric catalysis) or bridging interactions within a receptor pocket.[1]

The "Entropy Advantage"

When a linear diamine binds to a receptor, it must lose degrees of freedom (rotational entropy).[1] AEP is already "pre-frozen."[1]



By minimizing the loss of entropy ($ \Delta S 

\Delta G$) compared to their linear counterparts.
Scaffold Utility Map (Visualization)

AEP_Scaffold_Map AEP This compound (Core Scaffold) PNA Rigidified PNA (Gene Silencing) AEP->PNA Backbone Replacement Heterocycles Pyrrolo[1,2-a]pyrazines (Kinase Inhibitors) AEP->Heterocycles Cyclization Ligands Chiral Ligands (Asymmetric Catalysis) AEP->Ligands Chelation Antisense Antisense Therapeutics PNA->Antisense CNS 5-HT/Dopamine Modulators Heterocycles->CNS

Figure 1: The strategic divergence of the AEP scaffold into three major medicinal chemistry domains.

Part 2: Synthetic Accessibility

The synthesis of AEP must avoid the common pitfall of poly-alkylation. Direct alkylation of proline with 2-chloroethylamine often leads to quaternary ammonium salts. The Reductive Amination route is the industry standard for high purity and chirality retention.

Comparative Synthetic Routes
MethodPrecursorsKey ReagentsYieldChirality RiskSuitability
Direct Alkylation Proline + Chloroethylamine

, DMF
Low (30-40%)LowPoor (Over-alkylation)
Amidation-Reduction Proline + GlycineEDC, then

High (70-80%)ModerateGood (Scalable)
Reductive Amination Proline + N-Boc-glycinal

Excellent (>85%) None Best Practice
Detailed Protocol: Reductive Amination

Objective: Synthesize N-(2-Boc-aminoethyl)-L-proline methyl ester.

Reagents:

  • L-Proline methyl ester hydrochloride (1.0 eq)

  • N-Boc-2-aminoacetaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Acetic acid (catalytic)[1]

Step-by-Step Workflow:

  • Solution Prep: Dissolve L-Proline methyl ester HCl (10 mmol) in DCM (50 mL). Add triethylamine (1.0 eq) to free the base. Stir for 10 min.

  • Imine Formation: Add N-Boc-2-aminoacetaldehyde (11 mmol) and catalytic acetic acid (0.5 mL). Stir at room temperature for 30 minutes under nitrogen. Mechanism: Formation of the iminium ion.

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. Allow to warm to RT and stir for 4 hours.

  • Quench & Workup: Quench with saturated

    
    .[1] Extract with DCM (3x).[1] Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    • TLC:[1]

      
       (1:1 Hex/EtOAc).[1]
      
    • NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and appearance of ethylene bridge protons (2.8-3.2 ppm).

Part 3: Application in Heterocyclic Scaffolds

AEP is the direct precursor to Pyrrolo[1,2-a]pyrazine , a fused bicyclic system found in numerous kinase inhibitors and CNS agents (e.g., mGluR5 antagonists).[1] This transformation involves an intramolecular cyclization.[1]

The "Cyclization Gateway"

By reacting AEP with a carbonyl source (like phosgene equivalents or aldehydes) or simply heating the ester form, the primary amine attacks the ester carbonyl (or an activated intermediate) to close the six-membered ring.

Synthesis Workflow Visualization

Synthesis_Pathway Start L-Proline Methyl Ester Step1 Reductive Amination (w/ N-Boc-Glycinal) Start->Step1 NaBH(OAc)3 Intermediate 1-(2-Boc-aminoethyl)-Pro-OMe (Protected AEP) Step1->Intermediate Deprotect TFA Deprotection Intermediate->Deprotect -Boc Cyclization Intramolecular Cyclization (Heat/Base) Deprotect->Cyclization Free Amine Release Final Pyrrolo[1,2-a]pyrazin-1-one (Bicyclic Scaffold) Cyclization->Final Ring Closure

Figure 2: The synthetic funnel from Proline to the fused Pyrrolopyrazine scaffold.

Protocol: Cyclization to Pyrrolopyrazinone

Objective: Convert AEP methyl ester to hexahydropyrrolo[1,2-a]pyrazin-1-one.

  • Deprotection: Treat the N-(2-Boc-aminoethyl)-L-proline methyl ester with 20% TFA in DCM for 1 hour. Evaporate volatiles to get the TFA salt.

  • Neutralization: Dissolve the salt in methanol. Add excess triethylamine (TEA) to ensure the primary amine is unprotonated.

  • Reflux: Heat the solution to reflux (65°C) for 12–24 hours. The primary amine nucleophilically attacks the methyl ester carbonyl.

  • Isolation: Evaporate solvent. The product often precipitates or can be recrystallized from ether/ethanol.

  • Self-Validation:

    • IR Spectroscopy: Shift of carbonyl stretch from ester (~1740

      
      ) to amide (~1660 
      
      
      
      ).
    • LC-MS: Mass corresponds to [M+H]+ of (Proline + Glycine - H2O).

Part 4: AEP in Peptide Nucleic Acids (PNA)

Standard PNA uses an N-(2-aminoethyl)glycine backbone.[2] AEP is essentially a cyclized version of this backbone.

  • Constraint: The proline ring locks the backbone dihedral angles.

  • Binding: Incorporating AEP into PNA sequences ("Pro-PNA") increases the melting temperature (

    
    ) of PNA-DNA duplexes by reducing the entropic penalty of hybridization.
    
  • Stereochemistry: The chirality of the proline (L- or D-) dictates the helical preference (right-handed vs left-handed) of the resulting PNA-DNA hybrid, acting as a "chiral box" that enforces specificity.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11018843, Pyrrolo[1,2-a]pyrazine.[1][3] Retrieved from [Link][1]

  • Ganesh, K. N., & Nielsen, P. E. (2000).[1] Peptide Nucleic Acids: Protocols and Applications. Horizon Bioscience.[1] (Contextual reference for PNA backbone chemistry).

  • Organic Chemistry Portal. (2007).[1] Proline Derivatives in Organic Synthesis.[1][4][5][6] Retrieved from [Link]

Sources

Thermodynamic Stability and Conformational Dynamics of N-Substituted Proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proline is the structural outlier of the proteome. As the only secondary amine among the canonical amino acids, its N-substitution creates a unique thermodynamic landscape that defines the folding, stability, and bioactivity of peptidomimetics. Unlike other amino acids where the trans peptide bond is overwhelmingly favored (


), N-substituted proline derivatives—particularly N-acyl prolines—exhibit a delicately balanced equilibrium between cis and trans isomers (

).

This guide dissects the thermodynamic stability of these derivatives, focusing on the interplay between steric clashes, ring puckering (


-endo vs. 

-exo), and stereoelectronic effects (

).[1] It provides a rigorous, self-validating experimental framework for characterizing these systems in drug development.

Theoretical Framework: The Physics of Isomerization

The thermodynamic stability of N-substituted prolines is not about degradation; it is about the energetic preference between conformational states . The N-substituent (typically an acyl group in peptide drugs) imparts partial double-bond character to the N–C bond, creating a high rotational barrier (


).
The Cis-Trans Equilibrium

In N-substituted prolines, the energy difference between cis and trans isomers is small (


). This proximity allows significant population of the cis isomer (up to 30% in water), which is often the "bioactive" conformation for specific receptors (e.g., cyclophilin).
  • Trans Isomer (Z): The

    
     atoms of residues 
    
    
    
    and
    
    
    are on opposite sides. Stabilized by steric freedom but entropically penalized.
  • Cis Isomer (E): The

    
     atoms are on the same side. Destabilized by steric clash between 
    
    
    
    and
    
    
    , but often compacted.
The Interaction

A critical, often overlooked stabilizing force is the


 interaction. The lone pair (

) of the oxygen in the preceding carbonyl group (

) donates electron density into the antibonding

orbital of the proline carbonyl (

).
  • Rule: This interaction is geometrically possible only in the trans conformation .

  • Impact: Electron-withdrawing groups (EWGs) on the proline ring (e.g., 4-fluoroproline) lower the energy of the

    
     orbital, strengthening this interaction and shifting the equilibrium toward trans.
    
Ring Puckering: The Mechanical Coupling

The pyrrolidine ring is not planar. It rapidly fluctuates between two envelope conformations:

  • 
    -endo (Down): 
    
    
    
    is on the same side as the carbonyl oxygen. Favors Cis .
  • 
    -exo (Up): 
    
    
    
    is on the opposite side. Favors Trans .

Thermodynamic Coupling:



Visualization of Thermodynamic Pathways

The following diagram illustrates the energetic coupling between ring puckering and amide isomerization.

ProlineThermodynamics cluster_0 Stereoelectronic Inputs cluster_1 Conformational Output cluster_2 Thermodynamic State EWG Electron Withdrawing Group (e.g., 4-Fluorine) Trans Trans Amide (n->π* Stabilized) EWG->Trans Lowers π* energy (Stronger n->π*) Stereochem Stereochemistry (4R vs 4S) Exo Cγ-Exo Pucker (Up) Stereochem->Exo 4R-F (Gauche Effect) Endo Cγ-Endo Pucker (Down) Stereochem->Endo 4S-F (Gauche Effect) Exo->Trans Pre-organizes φ angle Cis Cis Amide (Sterically Compact) Endo->Cis Steric allowance

Figure 1: Mechanistic flow showing how ring substitution drives thermodynamic equilibrium via the Gauche effect and orbital overlap.

Experimental Protocols (Self-Validating Systems)

To accurately determine the thermodynamic stability parameters (


, 

,

), we utilize Nuclear Magnetic Resonance (NMR).[2] The following protocol is designed to be self-validating by using internal integration checks.
Protocol: Determination of via H NMR

Objective: Quantify the population ratio of isomers in solution.

Materials:

  • Compound: N-substituted proline derivative (approx. 5–10 mM).

  • Solvent:

    
     (for biological relevance) or 
    
    
    
    (for intrinsic preferences).
  • Instrument: 500 MHz NMR or higher (essential for peak separation).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 2 mg of compound in 600

    
     of deuterated solvent. Ensure pH is buffered (phosphate buffer pH 7.4) if using water, as protonation state affects 
    
    
    
    .
  • Acquisition:

    • Run a standard 1D

      
      H NMR at 298 K.
      
    • Validation Step: Set relaxation delay (

      
      ) to at least 
      
      
      
      (typically 5–10 seconds) to ensure full relaxation. Failure to do this will skew integration toward the faster-relaxing isomer (usually cis), invalidating the thermodynamic data.
  • Analysis:

    • Focus on the

      
       proton (typically 4.0–5.0 ppm).
      
    • Trans

      
       usually appears upfield (lower ppm) relative to cis
      
      
      
      in water, though this can invert in organic solvents.
    • Assignment Verification: Run a 1D ROESY. Irradiate the

      
       peak.
      
      • If Trans: Strong NOE to the

        
         of the proline ring.
        
      • If Cis: Strong NOE to the

        
         of the preceding residue (or N-substituent protons).
        
  • Calculation:

    
    
    
    
    
Protocol: Variable Temperature (VT) NMR for and

Rationale:


 alone obscures the driving forces. Is the trans preference enthalpic (bond stability) or entropic (solvent freedom)?
  • Setup: Calibrate the probe temperature using a methanol or ethylene glycol standard.

  • Execution: Acquire

    
    H NMR spectra at 5 K intervals from 278 K to 323 K.
    
  • Data Processing:

    • Integrate

      
       peaks at each temperature.
      
    • Plot

      
       vs 
      
      
      
      (Van 't Hoff plot).
  • Extraction:

    • Slope:

      
      
      
    • Y-intercept:

      
      
      

Data Interpretation Table:

ParameterSignPhysical Interpretation

NegativeEnthalpically driven (e.g., strong

interaction).

PositiveEnthalpically unfavorable (steric clash dominates).

PositiveEntropically favored (solvent release or increased freedom).

Case Studies and Data Summary

The following table summarizes thermodynamic data for common N-substituted prolines, illustrating the impact of electronegativity and stereochemistry.

DerivativeSubstituent (R)

(in

)
Dominant EffectReference
Ac-Pro-OMe Hydrogen~ 4.6Steric balance[1]
Ac-4(R)-F-Pro-OMe Fluorine (Down)~ 6.7

-exo pucker stabilization; strong

[2]
Ac-4(S)-F-Pro-OMe Fluorine (Up)~ 2.5

-endo pucker stabilization; weak

[2]
Ac-4(R)-OH-Pro-OMe Hydroxyl (Hyp)~ 6.1H-bonding +

[3]
The "Fluorine Effect" in Drug Design

Substituting hydrogen with fluorine at the 4-position is a powerful tool to "lock" conformation without adding bulk.

  • 4(R)-Fluoroproline: Forces the ring into exo, stabilizing the trans amide. Useful for mimicking polyproline II helices (collagen).

  • 4(S)-Fluoroproline: Forces the ring into endo, destabilizing the trans amide. Useful for designing

    
    -turns where cis prolines are required.
    

Experimental Workflow Diagram

NMRWorkflow Start Start: N-Substituted Proline Sample Solvent Dissolve in D2O (Bio) or CDCl3 (Chem) Buffer pH 7.4 Start->Solvent NMR1D 1H NMR (d1 > 5*T1) Solvent->NMR1D Decision Peaks Overlapping? NMR1D->Decision VT Variable Temperature NMR (Coalescence Study) Decision->VT Yes ROESY 1D ROESY (Confirm Conformation) Decision->ROESY No Calc Calculate Keq via Integration VT->Calc Slow Exchange Limit ROESY->Calc Thermo Van 't Hoff Analysis (Extract ΔH, ΔS) Calc->Thermo

Figure 2: Decision tree for NMR-based thermodynamic characterization of proline derivatives.

References

  • Raines, R. T. (2006). "The n→π* Interaction."[3][4][5][6] Nature Chemical Biology. Link

  • Bretscher, L. E., et al. (2001). "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society. Link

  • Eberhardt, E. S., et al. (1996). "Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization." Journal of the American Chemical Society. Link

  • Kubyshkin, V. (2019).[7] "Conformational preferences of substituted prolines." Amino Acids.[7][8][9] Link

  • Newberry, R. W., & Raines, R. T. (2017).[7] "The n→π* Interaction."[3][4][5][6] Accounts of Chemical Research. Link

Sources

Difference between 1-(2-Aminoethyl)-proline and 2-aminoethyl-proline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 1-(2-Aminoethyl)-proline and 2-aminoethyl-proline .

Distinguishing Structural Isomers, Synthetic Routes, and Functional Applications

Executive Summary & Nomenclature Disambiguation

In the field of peptidomimetics and drug design, precision in nomenclature is critical. The term "aminoethyl-proline" is frequently encountered but often chemically ambiguous.

  • This compound (N-AEP): This is the N-substituted derivative. The ethylamine group is attached to the pyrrolidine nitrogen. It is a diamine often used as a ligand or a backbone unit in conformationally restricted Peptide Nucleic Acids (PNA). In commercial catalogs, this is the compound most commonly supplied when "2-aminoethyl-proline" is requested without structural specification.

  • 2-(2-Aminoethyl)-proline (C-AEP): This is the

    
    -carbon substituted  derivative (quaternary amino acid). The ethylamine group is attached to the C2 (alpha) carbon. This compound creates a sterically congested quaternary center, freezing the peptide backbone conformation and preventing enzymatic hydrolysis.
    

Critical Note: Researchers must verify the CAS number and structural diagram before procurement.

  • N-AEP CAS: 693764-52-2 (Representative)

  • C-AEP: Often custom-synthesized; lacks a single ubiquitous CAS due to stereochemical variations (R/S at the quaternary center).

Structural Analysis & Physicochemical Properties[1][2][3][4]

The fundamental difference lies in the attachment point of the ethylamine side chain, which dictates the molecule's topology and reactivity.

This compound (N-AEP)
  • Topology: The side chain extends from the ring nitrogen. This converts the secondary amine of proline into a tertiary amine, while introducing a primary amine on the flexible ethyl arm.

  • Basicity: Contains two basic nitrogen centers. The ring nitrogen (

    
    ) and the primary side chain amine (
    
    
    
    ).
  • Coordination Chemistry: Acts as a potential tridentate ligand (N, N, O) for metal ions (

    
    , 
    
    
    
    ), forming stable 5-membered chelate rings.
2-(2-Aminoethyl)-proline (C-AEP)
  • Topology: The side chain extends from the

    
    -carbon. The ring nitrogen remains a secondary amine (unless protected).
    
  • Sterics: The

    
    -carbon is fully substituted (quaternary). This restricts rotation around the 
    
    
    
    (phi) and
    
    
    (psi) torsion angles, forcing the peptide backbone into specific secondary structures (e.g.,
    
    
    -helix or
    
    
    -helix promotion).
  • Chirality: The C2 position is a chiral quaternary center. Synthesis must control for the formation of

    
    - or 
    
    
    
    -isomers to avoid diastereomeric mixtures in peptides.
Structural Comparison Diagram

Structures cluster_0 This compound (N-AEP) cluster_1 2-(2-Aminoethyl)-proline (C-AEP) N_AEP Pyrrolidine Ring (N-Substituted) N1 --- CH2-CH2-NH2 C2 --- COOH Prop1 Flexible Side Chain Tertiary Ring Amine Used in PNA N_AEP->Prop1 C_AEP Pyrrolidine Ring (C-Substituted) N1 --- H C2(Quaternary) --- CH2-CH2-NH2 C2 --- COOH Prop2 Rigid Quaternary Center Secondary Ring Amine Helix Stabilizer C_AEP->Prop2

Figure 1: Topological comparison of N-substituted vs. C-substituted proline derivatives.

Synthetic Pathways

The synthesis of these two isomers requires fundamentally different strategies. N-AEP utilizes amine alkylation, while C-AEP requires asymmetric enolate chemistry.

Synthesis of this compound (N-AEP)

This synthesis typically follows a reductive amination or direct alkylation path.

  • Starting Material: L-Proline methyl ester (hydrochloride).

  • Reagent: N-Boc-2-aminoacetaldehyde (for reductive amination) or N-Boc-2-bromoethylamine (for alkylation).

  • Mechanism:

    • Method A (Reductive Amination): Reaction with aldehyde +

      
      . This is preferred to avoid over-alkylation.
      
    • Method B (Alkylation): Reaction with bromoethylamine in the presence of a base (

      
      , DMF).
      
  • Deprotection: Removal of Boc groups (TFA/DCM) and ester hydrolysis (LiOH).

Synthesis of 2-(2-Aminoethyl)-proline (C-AEP)

Constructing a quaternary center at the


-position is challenging and requires "Self-Reproduction of Chirality" (SRS) methodology, pioneered by Seebach.
  • Starting Material: L-Proline.

  • Chiral Template Formation: Condensation with pivalaldehyde to form a bicyclic oxazolidinone (Seebach's oxazolidinone). This locks the conformation and protects the nitrogen.

  • Enolate Alkylation:

    • Treatment with LDA (Lithium Diisopropylamide) at -78°C to generate the enolate.

    • Electrophile addition: Bromoacetonitrile (

      
      ) or Allyl Bromide .
      
  • Side Chain Transformation:

    • If Allyl Bromide used: Ozonolysis followed by reductive amination.

    • If Bromoacetonitrile used: Reduction of the nitrile (

      
      ) to the amine (
      
      
      
      ) using
      
      
      / Raney Nickel or
      
      
      .
  • Hydrolysis: Acidic hydrolysis to open the oxazolidinone ring, yielding the free quaternary amino acid.

Synthesis Workflow Diagram

Synthesis cluster_NAEP N-AEP Synthesis (Reductive Amination) cluster_CAEP C-AEP Synthesis (Seebach Method) Start1 L-Proline Ester Step1 + N-Boc-Aminoacetaldehyde + NaBH(OAc)3 Start1->Step1 Inter1 N-(N-Boc-aminoethyl)-Pro Ester Step1->Inter1 End1 This compound Inter1->End1 Start2 L-Proline Step2 Pivalaldehyde (Form Oxazolidinone) Start2->Step2 Step3 1. LDA (-78°C) 2. Bromoacetonitrile Step2->Step3 Step4 Nitrile Reduction (H2/Raney Ni) Step3->Step4 End2 2-(2-Aminoethyl)-proline Step4->End2

Figure 2: Synthetic divergence. N-AEP uses amine chemistry; C-AEP uses enolate chemistry.

Functional Applications & Comparative Data

Peptide Nucleic Acids (PNA)

This compound is a critical scaffold for aepPNA (aminoethylprolyl PNA).

  • Mechanism: Unlike standard aegPNA (aminoethylglycine) which is achiral and flexible, aepPNA introduces chirality and rigidity into the backbone.

  • Benefit: The pyrrolidine ring constrains the backbone dihedral angles, pre-organizing the PNA for binding to DNA/RNA.

  • Selectivity: Specific stereoisomers (e.g.,

    
    ) can enhance binding affinity to complementary RNA while discriminating against DNA, a property useful in antisense therapeutics.
    
Peptidomimetics & Helix Stabilization

2-(2-Aminoethyl)-proline acts as a structural lock.

  • Mechanism: The quaternary

    
    -methyl/ethyl group restricts the 
    
    
    
    and
    
    
    angles to a narrow region of the Ramachandran plot, typically favoring
    
    
    -helical or
    
    
    -helical conformations.
  • Proteolytic Stability: The steric bulk at the

    
    -carbon prevents proteases (like trypsin or chymotrypsin) from accessing the peptide bond, significantly increasing the half-life of the drug candidate in plasma.
    
Comparison Table
FeatureThis compound (N-AEP)2-(2-Aminoethyl)-proline (C-AEP)
Primary Role Ligand, PNA Backbone UnitConformation Constraint, Helix Inducer
Backbone Flexibility Moderate (Ethyl arm is flexible)Very Low (Quaternary center locked)
Metal Coordination High (Tridentate N,N,O potential)Low (Unless side chain is modified)
Protease Resistance ModerateHigh (Steric occlusion)
Commercial Availability High (Often sold as "2-aminoethylproline")Low (Custom synthesis usually required)

References

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of (S)

    
    -Branched Amino Acids. Organic Syntheses.
    [Link]
    
  • Design and synthesis of

    
    -amino acid and morpholino 'chimera' building-blocks. AIR Unimi (University of Milan).
    [Link]
    
  • Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health (PMC). [Link]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(2-Aminoethyl)-proline from L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Functionalized Proline Derivatives

L-proline, a unique secondary amino acid, imparts significant conformational rigidity to peptide structures.[1] Its N-alkylation, particularly to introduce functional side-chains like the aminoethyl group, generates valuable building blocks for diverse applications in medicinal chemistry and materials science. The target molecule, 1-(2-Aminoethyl)-proline, serves as a constrained diamine scaffold, a key component in the synthesis of peptide nucleic acids (PNAs), catalysts, and as a chelating agent in coordination chemistry. This document provides a robust and detailed protocol for the synthesis of this compound, starting from the readily available chiral precursor, L-proline. The presented strategy emphasizes high fidelity, stereochemical retention, and practical scalability for research and development environments.

Synthetic Strategy: A Rationale-Driven Approach

The direct N-alkylation of unprotected amino acids presents significant challenges, including low solubility, competing reactions at the carboxyl group, and potential for over-alkylation.[2] To circumvent these issues, a multi-step strategy employing orthogonal protecting groups is the most reliable approach. Our chosen synthetic pathway is grounded in three core principles:

  • Carboxyl Group Protection: The carboxylic acid of L-proline is first converted to a methyl ester. This step enhances solubility in organic solvents and prevents its participation in subsequent base-mediated or reductive steps.

  • Controlled N-Alkylation: We employ reductive amination, a highly selective and efficient method for forming C-N bonds.[3][4] This reaction involves the formation of an intermediate iminium ion, which is then reduced in situ. This method offers superior control compared to direct alkylation with alkyl halides, which can suffer from poor selectivity and the formation of unwanted salt byproducts.

  • Orthogonal Deprotection: The final steps involve the sequential removal of the protecting groups under conditions that preserve the integrity of the target molecule. The use of a base-labile ester and an acid-labile carbamate allows for selective, high-yield deprotection.

The complete synthetic workflow is illustrated below.

G cluster_0 Overall Synthetic Pathway A L-Proline B Step 1: Esterification (SOCl2, MeOH) A->B C L-Proline Methyl Ester Hydrochloride B->C D Step 2: Reductive Amination (N-Boc-aminoacetaldehyde, NaBH(OAc)3) C->D E Protected Intermediate D->E F Step 3: Saponification (LiOH) E->F G Boc-Protected Target F->G H Step 4: Acidolysis (TFA or HCl) G->H I This compound (Final Product) H->I

Figure 1: A high-level overview of the four-stage synthetic protocol.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentGradeSupplier
L-Proline≥99%Sigma-Aldrich
Thionyl Chloride (SOCl₂)Reagent GradeSigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Diethyl Ether (Et₂O)AnhydrousSigma-Aldrich
N-Boc-aminoacetaldehyde≥95%Commercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Lithium Hydroxide (LiOH)MonohydrateSigma-Aldrich
Tetrahydrofuran (THF)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Dowex® 50WX8 Ion-Exchange ResinH⁺ form, 200-400 meshSigma-Aldrich
Protocol Step 1: Synthesis of L-Proline Methyl Ester Hydrochloride

This initial step protects the carboxylic acid functional group as a methyl ester, which is crucial for preventing side reactions and improving solubility in organic solvents for the subsequent alkylation step.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂).

  • Reagent Addition: Cool the flask in an ice bath (0 °C). Cautiously add 100 mL of anhydrous methanol. Slowly, and dropwise, add thionyl chloride (8.0 mL, 110 mmol, 1.2 eq) to the stirred methanol.

    • Causality: This exothermic reaction forms methanolic HCl in situ. Adding SOCl₂ slowly to cold methanol is a critical safety measure to control the reaction rate and prevent excessive heat generation.

  • Reaction: After the addition is complete, remove the ice bath and add L-proline (10.0 g, 86.9 mmol, 1.0 eq) in one portion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The solution should become clear.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Precipitation: Add 100 mL of anhydrous diethyl ether to the resulting oil/solid. Stir vigorously for 30 minutes to induce precipitation of a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with two 50 mL portions of diethyl ether, and dry under high vacuum.

  • Characterization: The product, L-proline methyl ester hydrochloride, is typically a white crystalline solid and can be used in the next step without further purification. Expected yield: ~13.5 g (94%).

Protocol Step 2: Reductive Amination

This core step introduces the protected aminoethyl side chain onto the proline nitrogen. We utilize N-Boc-aminoacetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that efficiently reduces iminium ions in the presence of aldehydes.[3]

G cluster_mech Mechanism of Reductive Amination struct1 Proline Ester (Secondary Amine) struct3 Iminium Ion Intermediate struct1->struct3 + Reversible Formation struct2 N-Boc-aminoacetaldehyde (Aldehyde) struct2->struct3 + struct5 Alkylated Product struct3->struct5 + Reduction struct4 [H⁻] from NaBH(OAc)₃ struct4->struct5

Figure 2: The two-stage mechanism of reductive amination.

  • Setup: To a 500 mL round-bottom flask, add L-proline methyl ester hydrochloride (13.0 g, 78.5 mmol, 1.0 eq) and 250 mL of anhydrous dichloromethane (DCM).

  • Neutralization: Cool the suspension in an ice bath and add triethylamine (TEA) (12.0 mL, 86.4 mmol, 1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine. Stir for 20 minutes.

  • Aldehyde Addition: Add N-Boc-aminoacetaldehyde (13.7 g, 86.4 mmol, 1.1 eq) to the mixture.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (25.0 g, 118 mmol, 1.5 eq) in 50 mL of DCM. Add this slurry portion-wise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Causality: Portion-wise addition of the reducing agent helps to control the reaction rate and minimize potential side reactions. NaBH(OAc)₃ is chosen for its mildness and selectivity, which prevents the reduction of the starting aldehyde.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with two 75 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. Purification via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) is recommended.

Protocol Step 3 & 4: Saponification and Boc-Deprotection

This final stage removes both protecting groups to yield the target zwitterionic amino acid. Saponification hydrolyzes the methyl ester, followed by acid-catalyzed removal of the Boc group.

  • Saponification Setup: Dissolve the purified product from Step 2 (assuming ~20.0 g, 70 mmol, 1.0 eq) in a mixture of THF (150 mL) and water (50 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (4.4 g, 105 mmol, 1.5 eq). Stir the mixture at room temperature for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification & Boc-Deprotection: Concentrate the mixture under reduced pressure to remove the THF. Re-dissolve the aqueous residue in 100 mL of water and cool in an ice bath. Add 6M HCl dropwise until the pH is ~1. Stir at room temperature for 2 hours to effect Boc-deprotection.

    • Causality: The strong acidic environment protonates the Boc group's carbonyl oxygen, facilitating its cleavage to release isobutylene and CO₂, yielding the free primary amine.

  • Purification: The final product is a water-soluble salt. Purification is best achieved using ion-exchange chromatography.

    • Load the acidic aqueous solution onto a column packed with Dowex® 50WX8 resin (H⁺ form).

    • Wash the column extensively with deionized water to remove salts and impurities.

    • Elute the desired product with a 2M aqueous ammonia solution.

    • Collect the ninhydrin-positive fractions and concentrate under reduced pressure.

  • Isolation: The resulting solid can be recrystallized from a water/ethanol mixture to afford this compound as a white, hygroscopic solid. Expected yield: ~9.5 g (85% over two steps).

Characterization and Data

Proper characterization of the final product and key intermediates is essential for validating the synthetic outcome.

CompoundFormulaMW ( g/mol )Expected ¹H NMR (δ, D₂O)Expected MS (ESI+)
L-Proline Methyl Ester HClC₆H₁₂ClNO₂165.624.45 (t, 1H), 3.85 (s, 3H), 3.40 (m, 2H), 2.40-2.00 (m, 4H)130.1 [M+H]⁺
Protected IntermediateC₁₃H₂₄N₂O₄272.34Signals for Boc (1.45, s, 9H), ester (3.75, s, 3H), and proline/ethyl chain protons.273.2 [M+H]⁺
This compound C₇H₁₄N₂O₂ 158.20 4.10 (dd, 1H), 3.80-3.20 (m, 6H), 2.40-2.00 (m, 4H)159.1 [M+H]⁺

Troubleshooting

ProblemPotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; moisture in reagents.Ensure anhydrous conditions. Extend reflux time. Use fresh SOCl₂.
Incomplete reductive amination (Step 2) Inactive reducing agent; unstable aldehyde.Use fresh NaBH(OAc)₃. Use freshly prepared or recently purchased N-Boc-aminoacetaldehyde.
Side products in Step 2 Over-reduction; competing reactions.Ensure slow, controlled addition of the reducing agent at low temperature.
Incomplete deprotection (Step 4) Insufficient acid or reaction time.Monitor reaction by TLC/LCMS. If necessary, add more acid or extend the reaction time.

Conclusion

This application note details a validated, step-by-step protocol for the synthesis of this compound from L-proline. By employing a protection-alkylation-deprotection strategy centered around a selective reductive amination, this method provides a reliable route to the target compound with good yield and high purity. The causality-driven explanations for critical steps are intended to empower researchers to adapt and troubleshoot the procedure effectively, ensuring successful outcomes in their drug development and chemical research endeavors.

References

  • Seebach, D., et al. (1983). Synthesis of (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. Available at: [Link]

  • Jagadeesh, R. V., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701256. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Pavan, V., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemCatChem, 10(20), 4565-4570. Available at: [Link]

  • Wikipedia. Proline. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

Application Notes and Protocols for 1-(2-Aminoethyl)-proline as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Proline and its Derivatives in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles. Asymmetric catalysis, the process of selectively producing one enantiomer over the other, has therefore become an indispensable tool. Among the various catalytic systems, organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction due to its operational simplicity, stability, and reduced toxicity compared to many metal-based catalysts.[1]

Within the realm of organocatalysis, the amino acid L-proline has emerged as a "simplest enzyme" due to its remarkable ability to catalyze a wide range of asymmetric transformations with high stereoselectivity.[2] Its rigid pyrrolidine ring and bifunctional nature, possessing both a secondary amine and a carboxylic acid, allow it to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[1][3] This dual activation model is central to its success in promoting key carbon-carbon bond-forming reactions such as the aldol, Mannich, and Michael reactions.[4][5][6]

To further enhance the catalytic efficiency and expand the substrate scope of proline, numerous derivatives have been synthesized and investigated.[7] A particularly promising strategy involves the introduction of additional functional groups to the proline scaffold to create bifunctional or even multifunctional catalysts. This application note focuses on 1-(2-Aminoethyl)-proline , a chiral diamine-functionalized proline derivative. The presence of a primary amine on the ethyl substituent at the N-1 position introduces a second basic site, which can potentially modulate the catalyst's activity and stereoselectivity through various non-covalent interactions within the transition state assembly. This guide provides detailed protocols for the synthesis of this ligand and its application in asymmetric catalysis, based on established principles of proline-based organocatalysis.

Synthesis of (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

The synthesis of this compound can be achieved through the N-alkylation of L-proline. A common challenge in the direct alkylation of amino acids is the potential for over-alkylation and the need to protect the carboxylic acid functionality. A robust approach involves the use of a protected aminoethylating agent and subsequent deprotection. The following protocol outlines a plausible synthetic route.

Diagram of the Synthetic Pathway

Synthesis Proline L-Proline BocProline N-Boc-L-proline Proline->BocProline Boc₂O, Base AlkylatedProline N-Boc-1-(2-aminoethyl)-L-proline BocProline->AlkylatedProline 1. Base 2. 2-Bromoethylamine HBr Bromoethylamine 2-Bromoethylamine hydrobromide FinalProduct (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid AlkylatedProline->FinalProduct Acid (e.g., TFA)

Caption: Proposed synthetic route for (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid.

Experimental Protocol: Synthesis of (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

Materials:

  • L-Proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium hydride (NaH)

  • 2-Bromoethylamine hydrobromide[8]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step 1: Protection of L-Proline

  • To a solution of L-proline (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add di-tert-butyl dicarbonate (1.05 eq) and continue stirring for 12 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH 2 with a citric acid solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: N-Alkylation

  • Caution: Sodium hydride is a highly reactive and flammable solid. Handle with care in an inert atmosphere.

  • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of 2-bromoethylamine hydrobromide (1.2 eq) in a minimal amount of DMF.

  • Heat the reaction mixture to reflux and stir for 24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the protected N-alkylated proline derivative.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Filter the solid and wash with cold diethyl ether to obtain (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid.

Application in Asymmetric Catalysis

Disclaimer: The following protocols are proposed methodologies based on established procedures for analogous proline-based diamine catalysts. Due to a lack of specific literature data for this compound, these protocols serve as a starting point for further investigation and optimization.

The bifunctional nature of this compound, possessing both the proline core and a primary amine side chain, suggests its potential as a versatile organocatalyst. The primary amine can act as a hydrogen bond donor or a Brønsted base, potentially influencing the transition state and enhancing stereoselectivity.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. Proline-based catalysts facilitate this reaction via an enamine-mediated pathway.[4][9]

Proposed Catalytic Cycle for the Aldol Reaction

AldolCycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone TransitionState Transition State (H-bonding with NH₂) Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Iminium Iminium Intermediate TransitionState->Iminium Product β-Hydroxy Ketone Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

  • Solvent (e.g., DMSO, DMF, or a mixture of MeOH/H₂O)[10]

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (4.0 mL), add the ketone (5.0 mmol).

  • Add (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Expected Performance (Based on Analogy to Similar Catalysts)

AldehydeKetoneYield (%)dr (anti:syn)ee (%)
4-NitrobenzaldehydeCyclohexanone85-95>95:5>90
BenzaldehydeAcetone70-85N/A80-90
IsovaleraldehydeCyclohexanone80-90>90:10>95
Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-derived diamines have shown to be effective catalysts for this transformation.[1][11]

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • α,β-Unsaturated compound (e.g., trans-β-nitrostyrene)

  • Carbonyl compound (e.g., cyclohexanone)

  • (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

  • Solvent (e.g., Toluene, CH₂Cl₂)

Procedure:

  • To a solution of the α,β-unsaturated compound (1.0 mmol) in the solvent (2.0 mL), add the carbonyl compound (2.0 mmol).

  • Add (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid (0.1 mmol, 10 mol%).

  • Stir the reaction at room temperature for 12-48 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture directly and purify by flash chromatography on silica gel.

  • Determine the diastereomeric and enantiomeric excesses of the product.

Expected Performance (Based on Analogy to Similar Catalysts)

Michael AcceptorMichael DonorYield (%)dr (syn:anti)ee (%)
trans-β-NitrostyreneCyclohexanone>90>95:5>95
Diethyl malonateChalcone80-90N/A85-95
2-Cyclohexen-1-onePropanal75-85>90:10>90
Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction between an aldehyde, an amine, and a carbonyl compound, yielding a β-amino carbonyl compound.[3][6]

Proposed Workflow for the Mannich Reaction

MannichWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aldehyde, amine, and ketone in solvent B Add this compound catalyst A->B C Stir at room temperature (24-48h) B->C D Quench with NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Caption: General workflow for the asymmetric Mannich reaction.

Experimental Protocol: Asymmetric Mannich Reaction

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Amine (e.g., p-anisidine)

  • Ketone (e.g., acetone)

  • (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

  • Solvent (e.g., DMSO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DMSO (2.0 mL), add the ketone (10.0 mmol).

  • Add (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid (0.2 mmol, 20 mol%).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric and enantiomeric excesses.

Expected Performance (Based on Analogy to Similar Catalysts)

AldehydeAmineKetoneYield (%)dr (syn:anti)ee (%)
4-Nitrobenzaldehydep-AnisidineAcetone80-90N/A>90
BenzaldehydeAnilineCyclohexanone75-85>90:10>90
Formaldehydep-ToluidinePropanal70-80N/A85-95

Conclusion and Future Outlook

This compound represents a structurally intriguing chiral ligand for asymmetric organocatalysis. The incorporation of a primary aminoethyl group onto the proline scaffold offers the potential for enhanced catalytic activity and stereocontrol through secondary interactions in the transition state. The proposed synthetic and application protocols provide a solid foundation for researchers to explore the catalytic potential of this diamine-based ligand. Further investigations are warranted to fully elucidate its catalytic scope, optimize reaction conditions for various substrates, and gain deeper mechanistic insights into the role of the appended amino group. The development of such novel and efficient organocatalysts continues to be a vibrant area of research with significant implications for the synthesis of complex chiral molecules in the pharmaceutical and chemical industries.

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  • Reddy, G. J. et al. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J. Org. Chem.2008 , 4, 20. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. [Link]

  • Pavlov, M. Y. et al. Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proc. Natl. Acad. Sci. U.S.A.2009 , 106, 50-54. [Link]

  • Cortese, F. β-BROMOETHYLAMINE HYDROBROMIDE. Org. Synth.1938 , 18, 18. [Link]

Sources

Application Notes & Protocols: Incorporating 1-(2-Aminoethyl)-proline into Peptidomimetic Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Structural Control in Peptidomimetics

Peptides are fundamental signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and low bioavailability[1][2]. Peptidomimetics, compounds designed to mimic the structure and function of peptides, offer a path to overcome these limitations[3][]. A cornerstone of modern peptidomimetic design is the use of conformationally constrained amino acids to enforce specific secondary structures, such as α-helices and β-sheets, which are critical for protein-protein interactions[3][5].

Proline is unique among the proteinogenic amino acids; its rigid pyrrolidine ring restricts the conformational flexibility of the peptide backbone, making it a powerful tool for stabilizing secondary structures like β-turns and polyproline helices[6][7]. The development of unnatural proline analogs has become a key strategy in drug discovery, allowing for the fine-tuning of peptide conformation to enhance receptor affinity, selectivity, and proteolytic resistance[8][9].

This guide focuses on 1-(2-Aminoethyl)-proline , a novel proline analog featuring a reactive aminoethyl group at the N1 position. This modification provides a dual advantage: it maintains the conformational rigidity inherent to the proline scaffold while introducing a versatile functional handle for further chemical modification, library diversification, or the introduction of specific pharmacophoric elements. Herein, we provide a comprehensive technical guide for the efficient incorporation of this building block into peptidomimetic libraries using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Section 1: The Building Block - Understanding Fmoc-1-(2-(Boc-amino)ethyl)-L-proline

The successful incorporation of this compound into a growing peptide chain via SPPS necessitates a precise orthogonal protection strategy. The secondary amine of the proline ring is protected with the base-labile Fmoc group, while the primary amine on the ethyl side-chain must be protected with an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group. This ensures selective deprotection at each stage of the synthesis.

Diagram 1: Protected this compound Building Block

cluster_Proline Fmoc-1-(2-(Boc-amino)ethyl)-L-proline mol

Caption: Structure of the orthogonally protected building block for SPPS.

Key Physicochemical Properties
PropertyValueRationale for SPPS
Molecular Formula C27H32N2O6Used for accurate mass calculations in MS analysis.
Molecular Weight 480.55 g/mol Essential for calculating reagent equivalents.
Classification N-alkylated amino acidSterically hindered; requires optimized coupling protocols.[10][11]
Side-Chain Protection Boc (tert-butyloxycarbonyl)Stable to piperidine (Fmoc removal), cleaved by TFA.
Backbone Protection Fmoc (9-fluorenylmethoxycarbonyl)Stable to acid, cleaved by piperidine base.[12]
Section 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol is based on the well-established Fmoc/tBu strategy, which allows for peptide synthesis under mild conditions.[11][12] This methodology has been adapted to address the specific challenges posed by sterically hindered N-alkylated amino acids.

Diagram 2: Fmoc-SPPS Workflow for Incorporation

SPPS_Workflow cluster_cycle Iterative Cycles start Start: Select Resin (e.g., Rink Amide) swell 1. Resin Swelling (DMF, 1 hr) start->swell deprotect_first 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_first couple_first 3. Couple First Standard Fmoc-AA-OH deprotect_first->couple_first deprotect_n A. Fmoc Deprotection (20% Piperidine/DMF) couple_first->deprotect_n wash_1 B. DMF Wash (5-7 times) deprotect_n->wash_1 Expose N-terminal amine couple_special C. Couple Fmoc-1-(2-(Boc)aminoethyl)Pro (HATU/DIPEA in DMF) wash_1->couple_special Prepare for coupling wash_2 D. DMF Wash (3-5 times) couple_special->wash_2 Peptide bond formed wash_2->deprotect_n Start next cycle couple_last Couple Remaining Fmoc-AA-OH Residues wash_2->couple_last After special residue cleave Final Cleavage & Deprotection (TFA Cocktail) couple_last->cleave precipitate Ether Precipitation & Isolation cleave->precipitate purify RP-HPLC Purification precipitate->purify end End: Purified Peptidomimetic purify->end

Caption: Iterative workflow for Fmoc-based solid-phase peptide synthesis.

2.1. Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[13]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-1-(2-(Boc-amino)ethyl)-L-proline.

  • Deprotection: 20% (v/v) Piperidine in DMF.[14]

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation: Cold diethyl ether.

  • Quality Control: Kaiser Test kit or Chloranil test for monitoring coupling completion.

2.2. Detailed Synthesis Protocol (0.1 mmol scale)

Step 1: Resin Preparation

  • Place 0.1 mmol of the chosen resin into a fritted reaction vessel.

  • Swell the resin in DMF for at least 1 hour with gentle agitation.[13] After swelling, drain the DMF.

Step 2: First Amino Acid Coupling (if not pre-loaded)

  • If using a resin that is not pre-loaded, perform the first Fmoc-amino acid coupling according to standard protocols for that resin type (e.g., using DIPEA for 2-CTC resin).[13]

  • After coupling, cap any unreacted sites using a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.[14]

Step 3: Iterative Peptide Elongation This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes. Drain the solution.[15]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (The Critical Step):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the vial.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate for the recommended coupling time.

    Causality Behind Reagent Choice: N-alkylated amino acids like this compound are sterically hindered and couple slowly.[10] HATU is a highly efficient aminium-based coupling reagent that forms reactive OAt-esters, which are more effective than the OBt-esters generated by older reagents like HBTU.[16] The use of a significant excess of reagents and extended coupling times helps to drive the reaction to completion.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines like the N-terminus before the proline analog is added). A negative result (colorless beads for Kaiser, colorless for Chloranil) indicates successful coupling. If the test is positive, repeat the coupling step (a "double couple").

Table 2: Recommended Coupling Parameters
Amino Acid TypeCoupling TimeDouble Coupling?Rationale
Standard Fmoc-AA-OH45-60 minTypically NoStandard reactivity, couples efficiently.
Fmoc-1-(2-(Boc)aminoethyl)Pro 2-4 hours Recommended Steric hindrance from N-alkylation slows reaction kinetics.[10][11]
Fmoc-AA-OH after Proline Analog90-120 minRecommendedThe N-terminus can be sterically crowded after coupling the bulky proline analog.

Step 4: Final Cleavage and Deprotection

  • After the final Fmoc deprotection and washing, wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups, including the Boc group on the aminoethyl side-chain.[15]

  • Filter the resin and collect the filtrate into a centrifuge tube.

Step 5: Peptide Isolation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[17]

  • Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF) to confirm the correct molecular weight.

Section 3: Application Notes & Field Insights
3.1 The Structural Impact: Inducing β-Turns

The primary reason for incorporating proline and its analogs into a peptide sequence is to induce a β-turn, a secondary structure motif where the polypeptide chain reverses its direction.[6][18] This is a critical recognition element in many biological protein-protein interactions.[19] The rigid five-membered ring of this compound forces the backbone dihedral angle (φ) into a restricted conformation (approx. -60°), which is highly conducive to the formation of Type I and Type II β-turns.[20][21]

Diagram 3: β-Turn Induction by a Proline Analog

Beta_Turn cluster_flexible Flexible Peptide Chain cluster_constrained Constrained with Proline Analog a1 AA_i a2 AA_i+1 a1->a2 a3 AA_i+2 a2->a3 a4 AA_i+3 a3->a4 a5 AA_i+4 a4->a5 b1 AA_i b2 Pro-Analog b1->b2 b4 AA_i+3 b1->b4 H-Bond (stabilizes turn) b3 AA_i+2 b2->b3 b3->b4

Sources

Application Note: Chemoselective Functionalization of 1-(2-Aminoethyl)-proline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1-(2-aminoethyl)-proline scaffold represents a conformationally constrained analogue of the canonical


-(2-aminoethyl)glycine (aeg) backbone used in Peptide Nucleic Acids (PNA). Unlike the flexible aeg backbone, the inclusion of the pyrrolidine ring introduces intrinsic chirality and structural rigidity. This rigidity pre-organizes the backbone for high-affinity binding to complementary DNA/RNA strands and enhances metabolic stability against proteases.

This guide details the chemoselective functionalization of the ethylamino side chain (the "N1-appendage"). This primary amine is the critical vector for attaching nucleobases (for PNA synthesis), fluorophores (for labeling), or catalytic moieties (for organocatalysis). The protocols below prioritize orthogonal protection strategies to ensure the integrity of the proline chiral center (


 or 

) and the carboxylic acid terminus.
Key Applications
  • Chiral PNA Monomers: Synthesis of Pro-PNA monomers with defined stereochemistry (Introduction of A, T, C, G bases).

  • Bifunctional Organocatalysts: Creation of Proline-Amine thiourea catalysts.

  • Peptidomimetics: Design of constrained

    
    -turn mimics in drug discovery.
    

Structural Logic & Retrosynthetic Analysis

The functionalization strategy relies on the differential reactivity between the tertiary amine (ring nitrogen, non-nucleophilic due to steric bulk and alkylation) and the primary amine (side chain, highly nucleophilic).

Strategic Workflow (DOT Visualization)

G Start L-Proline Methyl Ester Step1 N-Alkylation (Introduction of Side Chain) Start->Step1 + N-Boc-2-bromoethylamine Scaffold 1-(2-Boc-aminoethyl)-Pro-OMe (The Scaffold) Step1->Scaffold DIPEA, MeCN, Reflux Deprotect Selective Boc Removal Scaffold->Deprotect TFA/DCM FreeAmine Free Primary Amine (Reactive Vector) Deprotect->FreeAmine Func Functionalization (Acylation/Sulfonylation) FreeAmine->Func + R-COOH / HATU Final Functionalized Pro-PNA Monomer Func->Final LiOH (Saponification)

Figure 1: Strategic workflow for the synthesis and functionalization of the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Target: Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-L-prolinate Rationale: Direct alkylation of proline ester is preferred over reductive amination to prevent racemization of the


-carbon.

Materials:

  • L-Proline methyl ester hydrochloride (1.0 eq)

  • 
    -Boc-2-bromoethylamine (1.1 eq)
    
  • 
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve L-Proline methyl ester HCl (10 mmol) in anhydrous acetonitrile (50 mL).

  • Base Addition: Add DIPEA (25 mmol) dropwise. The solution may become slightly cloudy.

  • Alkylation: Add

    
    -Boc-2-bromoethylamine (11 mmol) in one portion.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 16–24 hours.
    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The product typically stains yellow/brown with ninhydrin but requires heating.

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (100 mL) and wash with water (

    
    ) and brine (
    
    
    
    ).
    • Note: Do not use acidic washes (e.g., HCl), as this will extract the product (tertiary amine) into the aqueous phase.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: Chemoselective Side-Chain Functionalization (Acylation)

Target: Attachment of a Functional Group (e.g., Nucleobase-acetic acid) to the primary amine.[1] Pre-requisite: The scaffold from Protocol A must be Boc-deprotected using TFA/DCM (1:1) for 30 mins, followed by quantitative removal of TFA.

Materials:

  • Scaffold (Free amine form) (1.0 eq)

  • Functional Carboxylic Acid (e.g., Thymine-1-acetic acid) (1.1 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) - Optional, reduces racemization risk

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Functional Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in DMF (5 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes to form the activated ester.

  • Coupling: Dissolve the deprotected Scaffold (1.0 mmol) in DMF (2 mL) with remaining DIPEA (2.0 mmol). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanism:[2][3][4] The primary amine on the ethyl side chain attacks the activated ester. The tertiary ring nitrogen is too sterically hindered to interfere.

  • Validation (Self-Check):

    • LC-MS: Look for the mass shift corresponding to

      
      .
      
    • Kaiser Test: Aliquot should be negative (no free primary amine).

  • Workup: Dilute with EtOAc, wash with 5%

    
    , water, and brine. Dry and concentrate.
    
Protocol C: Saponification (Preparation for SPPS)

To use this monomer in Solid Phase Peptide Synthesis (SPPS), the methyl ester must be hydrolyzed to the free acid without racemizing the proline center.

  • Dissolve the functionalized ester in THF/Water (3:1).

  • Add LiOH (2.0 eq) at

    
    .
    
  • Stir at

    
     to RT for 2 hours. Avoid heating.
    
  • Carefully neutralize to pH 4–5 with 1M HCl and extract into EtOAc.

Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Efficiency for Side-Chain Functionalization

Reagent SystemConversion (2h)Racemization RiskRecommended For
HATU / DIPEA >98%LowStandard Nucleobases (A, T, C, G)
EDC / NHS 85%Very LowFluorophores / Sensitive Cargo
PyBOP / NMM 92%ModerateLarge/Bulky Substituents
Acyl Chloride >99%HighSimple Acetylation only

Table 2: Solubility Profile of this compound Derivatives

SolventSolubility (Scaffold)Solubility (Functionalized Monomer)
DCM HighHigh
DMF HighHigh
Water Low (unless salt form)Low
Ether ModerateInsoluble (Precipitation solvent)

Advanced Application: Solid Phase Assembly

When incorporating this monomer into a PNA or peptide sequence, the steric bulk of the proline ring requires modified coupling cycles.

SPPS Cycle Modification (DOT Visualization)

SPPS Resin Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling Coupling Pro-PNA Monomer (HATU/DIPEA, 2x 1hr) Wash1->Coupling Check Kaiser/Chloranil Test Coupling->Check Next Proceed to Next Cycle Check->Next Negative Recouple Re-couple (Different Solvent) Check->Recouple Positive (Incomplete) Recouple->Coupling

Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) cycle for sterically hindered Pro-PNA monomers.

References

  • PNA Monomer Synthesis Overview

    • Title: Overview of PNA Monomers and Synthesis[1][5][6][]

    • Source: ChemPep
  • Selective Acylation Str

    • Title: Selective acylation of primary amines in peptides and proteins[8]

    • Source: N
    • URL:[Link]

  • Proline Deriv

    • Title: Proline Analogues in Drug Design: Current Trends and Future Prospects[9]

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Cyclic PNA (Prolyl PNA) Context

    • Title: Peptide Nucleic Acids (PNAs) - Synthesis and Properties[1][5][]

    • Source: Gyros Protein Technologies[5]

    • URL:[Link]

  • Organocatalysis Applic

    • Title: Proline Derivatives in Organic Synthesis[3][][11][12][13]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Preparation of 1-(2-Aminoethyl)-proline methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of 1-(2-Aminoethyl)-L-proline Methyl Ester Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(2-aminoethyl)-L-proline methyl ester hydrochloride . This compound is a critical diamine building block in medicinal chemistry, widely used in the synthesis of peptidomimetics, CNS-active ligands, and organocatalysts.

While conceptually simple, the synthesis is prone to two specific failure modes: over-alkylation (quaternization) and diketopiperazine (DKP) formation (cyclization). This guide prioritizes a controlled


-alkylation strategy  using N-Boc-2-bromoethylamine, followed by anhydrous deprotection. This route is selected over reductive amination for its reagent stability and cost-effectiveness in scale-up scenarios.

Critical Mechanistic Insights & Challenges

The Diketopiperazine (DKP) Trap

The most significant risk in this synthesis is the thermodynamic instability of the free-base ester. When the secondary amine of the proline moiety is unmasked (or if the final product is neutralized), the pendant primary amine or the secondary amine itself can attack the methyl ester, leading to cyclization.

  • Insight: The formation of the [5,6]-bicyclic DKP system is irreversible and often occurs during aqueous workups if the pH > 7.

  • Control Measure: The final product is isolated and stored strictly as the dihydrochloride salt . Anhydrous conditions are maintained during deprotection to prevent ester hydrolysis.

Regioselectivity in Alkylation

Direct alkylation of secondary amines can lead to quaternary ammonium salts. However, the steric bulk of the proline ring combined with the use of a bulky N-Boc-protected alkyl halide suppresses the second alkylation event, ensuring high selectivity for the tertiary amine product.

Strategic Workflow (Visualized)

The following flowchart outlines the synthetic logic, highlighting critical decision points to avoid DKP formation.

SynthesisWorkflow cluster_0 Phase 1: C-N Bond Formation Start L-Proline Methyl Ester (HCl Salt) Step1 Step 1: N-Alkylation (ACN, Reflux, K2CO3) Start->Step1 Free-basing in situ Reagent N-Boc-2-bromoethylamine + KI (Catalyst) Reagent->Step1 Intermediate Intermediate: N-Boc-Protected Ester Step1->Intermediate SN2 Substitution Risk RISK: DKP Cyclization (If left as free base) Intermediate->Risk Prolonged exposure to base/heat Step2 Step 2: Anhydrous Deprotection (4M HCl in Dioxane) Intermediate->Step2 Boc Removal Final Final Product: Dihydrochloride Salt Step2->Final Precipitation

Figure 1: Synthetic workflow emphasizing the critical path to avoid cyclization.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
L-Proline methyl ester HCl 165.621.0Substrate
N-Boc-2-bromoethylamine 224.091.1Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.5Base (Acid Scavenger)
Potassium Iodide (KI) 166.000.1Finkelstein Catalyst
Acetonitrile (ACN) --Solvent (Polar Aprotic)
HCl (4M in Dioxane) -10.0Deprotection Agent
Phase 1: -Alkylation

Objective: Install the ethylamine chain while maintaining the methyl ester integrity.

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-Proline methyl ester HCl (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration relative to proline).

  • Base Addition: Add K₂CO₃ (2.5 equiv) and KI (0.1 equiv). Stir at room temperature for 15 minutes. Note: The solution will remain a suspension.

  • Alkylation: Add N-Boc-2-bromoethylamine (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). Stain with Ninhydrin. The starting material (Pro-OMe) will fade; the product (less polar due to Boc) will appear.

  • Workup:

    • Cool to room temperature.[5][6] Filter off the inorganic salts (K₂CO₃/KBr) through a Celite pad.

    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

    • Purification (Recommended): Flash column chromatography (Hexanes:Ethyl Acetate, gradient 80:20 to 50:50).

    • Yield Target: 75–85% as a colorless viscous oil.

Phase 2: Anhydrous Deprotection & Salt Formation

Objective: Remove the Boc group without hydrolyzing the methyl ester.

  • Dissolution: Dissolve the purified

    
    -Boc intermediate (from Phase 1) in a minimal amount of anhydrous Dichloromethane (DCM)  or 1,4-Dioxane .
    
  • Acidolysis: Cool the solution to 0°C (ice bath). Dropwise add 4M HCl in Dioxane (10 equiv).

    • Caution: Gas evolution (isobutylene) may occur.

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours.

    • Observation: A white precipitate often forms as the reaction proceeds.

  • Isolation:

    • Dilute the suspension with anhydrous Diethyl Ether (3x reaction volume) to fully precipitate the salt.

    • Filter the white solid under an inert atmosphere (nitrogen/argon) to prevent moisture absorption.

    • Wash the filter cake with cold ether.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or NaOH pellets for 12 hours.

    • Final Product: 1-(2-Aminoethyl)-L-proline methyl ester dihydrochloride.

Quality Control & Self-Validation

To ensure scientific integrity, the isolated product must meet specific spectral criteria.

NMR Validation Criteria (D₂O or DMSO-d₆)
SignalChemical Shift (

)
MultiplicityDiagnostic Value
Methyl Ester 3.70 – 3.75 ppmSinglet (3H)Critical: Presence confirms the ester is intact. Absence indicates hydrolysis to acid or cyclization to DKP.

-Proton
4.40 – 4.50 ppmMultiplet (1H)Shifted downfield due to adjacent ester and ammonium.
Ethyl Backbone 3.00 – 3.50 ppmMultiplets (4H)Confirms incorporation of the aminoethyl chain.
Troubleshooting Guide
  • Issue: Product is a sticky gum, not a solid.

    • Cause: Residual solvent or mono-HCl salt (hygroscopic).

    • Fix: Triturate with anhydrous acetonitrile/ether mixtures. Ensure 2.0+ equivalents of HCl were used to form the non-hygroscopic dihydrochloride.

  • Issue: Loss of Methyl Singlet in NMR.

    • Cause: Cyclization to Diketopiperazine (DKP).[10]

    • Fix: Keep pH < 7 at all times after deprotection. Do not perform aqueous extraction on the final deprotected product.

References

  • Boc-Strategy in Solid Phase Peptide Synthesis. BenchChem Technical Support. (2025).[2][3][4][10] Discusses DKP formation mechanisms and prevention using acid salts.

  • Synthesis of L-proline methyl ester. PrepChem. Protocol for esterification and handling of proline esters.

  • Direct Catalytic N-Alkyl

    
    -Amino Acid Esters. Deutsche Nationalbibliothek. Mechanistic insights into retention of stereochemistry during alkylation. 
    
  • Reductive Amination Protocols. Sigma-Aldrich Application Note. Alternative routes for amine synthesis.[1][6][8][11][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Reductive Alkylation Protocols for 1-(2-Aminoethyl)-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RA-PRO-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Strategy

Welcome to the Technical Support Center. You are likely encountering difficulties synthesizing 1-(2-Aminoethyl)-proline via reductive alkylation. This transformation is deceptively complex due to three converging factors:

  • Steric Hindrance: Proline is a secondary amine, making iminium ion formation slower and thermodynamically less favorable than with primary amines.

  • Zwitterionic Solubility: Free proline has poor solubility in the aprotic solvents (DCE, DCM) typically required for standard reductive amination.

  • Regiocontrol: The aldehyde partner (2-aminoacetaldehyde) is unstable in its free form and must be N-protected (e.g., N-Boc) to prevent self-polymerization.

The "Golden Route" Protocol

To maximize yield and minimize side reactions, we recommend the Indirect Reductive Alkylation pathway using Proline Methyl Ester and N-Boc-aminoacetaldehyde .

Why this route?

  • Solubility: The ester eliminates zwitterionic character, allowing the use of 1,2-Dichloroethane (DCE), which accelerates iminium formation.

  • Selectivity: Sodium Triacetoxyborohydride (STAB) is used as the reducing agent.[1] It is less toxic than cyanoborohydride and chemoselective for iminiums over aldehydes, preventing direct reduction of the starting material.

Interactive Troubleshooting Guide (FAQs)

Module A: Reaction Setup & Reagents

Q: I am using free L-Proline and the reaction is a suspension. Yields are <10%. What is wrong? A: This is a solubility failure.

  • The Issue: Free proline exists as a zwitterion and is insoluble in DCE or DCM. It requires Methanol (MeOH). However, STAB reacts rapidly with MeOH, decomposing before it can reduce your imine.

  • The Fix: Switch to L-Proline Methyl Ester Hydrochloride . It dissolves in DCE/DCM. If you must use free proline, you must switch the solvent to MeOH and the reducing agent to Sodium Cyanoborohydride (NaCNBH₃) , which is stable in protic solvents (though significantly more toxic).

Q: My aldehyde (N-Boc-aminoacetaldehyde) is degrading. How do I handle it? A: This aldehyde is prone to oxidation and oligomerization.

  • The Fix:

    • Store under argon at -20°C.

    • If the aldehyde is a commercial "hydrate" or "dimer," you may need to crack it or use a higher equivalent (1.5 – 2.0 eq) to drive the reaction.

    • Best Practice: Prepare it fresh via oxidation of N-Boc-aminoethanol (Swern or IBX oxidation) immediately before coupling.

Q: Why is Acetic Acid (AcOH) required? A: To catalyze the "Rate-Limiting Step."

  • Mechanism: Proline is a secondary amine. It forms an iminium ion, not a neutral imine. This dehydration step is reversible and slow.

  • Protocol: Add 1.0 – 2.0 equivalents of AcOH . This protonates the intermediate hemiaminal, facilitating water loss to generate the reactive iminium species that STAB reduces.

Module B: Monitoring & Optimization

Q: TLC shows the aldehyde is gone, but no product is forming. Where is it? A: You likely reduced the aldehyde directly to the alcohol.

  • Diagnosis: This happens if the reducing agent is added before the iminium ion has formed.

  • The Fix (Stepwise Addition):

    • Mix Proline Ester + Aldehyde + AcOH in DCE.

    • Stir for 30–60 minutes at room temperature (allow equilibrium to shift).

    • Then add STAB. This ensures the hydride attacks the iminium, not the free aldehyde.

Q: I see a "M+12" or "M+14" peak in LCMS. What is this? A: This is likely a formaldehyde adduct or methylation byproduct.

  • Source: If using DCM/DCE, trace impurities or solvent decomposition can lead to N-methylation.

  • Prevention: Use high-grade anhydrous solvents. Ensure your STAB is not contaminated with borohydride impurities that might reduce the solvent (rare, but possible).

Standard Operating Procedure (SOP)

Target: Synthesis of N-Boc-aminoethyl-L-proline methyl ester (Precursor to target).

ParameterSpecificationNotes
Substrate L-Proline Methyl Ester HCl1.0 equiv. (Free base in situ with TEA if needed, but HCl salt + Acetate buffer is better)
Reagent A N-Boc-aminoacetaldehyde1.2 – 1.5 equiv.
Solvent 1,2-Dichloroethane (DCE)Anhydrous. Concentration: 0.1 M – 0.2 M.
Catalyst Acetic Acid (AcOH)1.0 – 2.0 equiv. (Crucial for secondary amines).[2]
Reductant NaBH(OAc)₃ (STAB)1.5 – 2.0 equiv.
Temp/Time 20–25°C, 16–24 hoursDo not heat; STAB decomposes >40°C.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under Nitrogen, suspend L-Proline Methyl Ester HCl (1.0 eq) in DCE (0.2 M).

  • Buffering: Add N-Boc-aminoacetaldehyde (1.2 eq) and Acetic Acid (1.0 eq). If the amine salt does not dissolve, add Triethylamine (1.0 eq) to free the base, but ensure the final solution remains slightly acidic (pH 5-6) with excess AcOH.

  • Imine Formation: Stir at room temperature for 45 minutes . Critical: Do not skip this equilibration.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

  • Deprotection (Final Step): Treat the isolated material with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group and hydrolyze the ester (using LiOH/THF/H2O) to yield the final This compound .

Visualization: Decision Logic & Mechanism

The following diagram illustrates the critical decision points for solvent and reducing agent selection based on your starting substrate.

ReductiveAlkylation Start Start: Proline Source Decision Is substrate an Ester or Free Acid? Start->Decision Ester Proline Methyl Ester (HCl) Decision->Ester Ester (Recommended) Acid Free L-Proline (Zwitterion) Decision->Acid Free Acid SolventA Solvent: DCE or DCM Ester->SolventA AgentA Reductant: NaBH(OAc)3 (STAB) (Safer, Selective) SolventA->AgentA ResultA High Yield Fast Reaction AgentA->ResultA Mechanism Key Mechanism: Secondary Amine -> Iminium Ion -> Hydride Attack AgentA->Mechanism SolventB Solvent: Methanol (MeOH) Acid->SolventB AgentB Reductant: NaCNBH3 (Toxic, Stable in MeOH) SolventB->AgentB ResultB Moderate Yield Difficult Workup AgentB->ResultB

Caption: Decision matrix for optimizing reductive alkylation conditions based on Proline substrate solubility and stability.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]

    • Context: The foundational text establishing STAB as the superior reagent for secondary amines to prevent over-alkyl
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Context: Describes the use of Lewis acids (Ti(OiPr)4)
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

    • Context: Explains the mechanistic role of carboxylic acids (like acetic acid) in modifying borohydride reactivity for selective reductions.

Sources

Technical Support Center: Solubilization Strategies for 1-(2-Aminoethyl)-proline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-AEP-001 Status: Active Topic: Overcoming Solubility Limits of 1-(2-Aminoethyl)-proline in Non-Polar Media Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Compound Analysis

Compound: this compound (AEP) CAS: 693764-52-2 (Generic reference for the class) Chemical Nature: Zwitterionic Diamine[1][2]

The Core Problem: this compound presents a unique solubility challenge due to its "Janus-faced" polarity but dominant hydrophilicity.[1][2] It contains a pyrrolidine ring (secondary amine), a pendant ethylamine (primary amine), and a carboxylic acid.[1] In neutral media, it exists as a zwitterion or even a multi-charged species depending on pH.[3] This charge density creates a high lattice energy and strong hydration shell, rendering it insoluble in non-polar solvents like Toluene, Hexane, Dichloromethane (DCM), or Chloroform.

Technical Directive: To transition AEP into non-polar phases, you must disrupt its crystalline lattice and mask its ionic charges.[1][2] This guide details three validated strategies: Hydrophobic Ion Pairing (HIP) , Chemical Derivatization , and Co-Solvent Engineering .[1][2]

Troubleshooting Guide (FAQ)

Q1: Why does AEP precipitate immediately upon addition to DCM or Toluene, even with vigorous stirring?

Diagnosis: This is a thermodynamic rejection, not a kinetic issue. Root Cause: AEP exists as a zwitterion (


).[1][2] Non-polar solvents have low dielectric constants (

) and cannot stabilize these separated charges.[1][2] The molecules aggregate to neutralize their own dipoles rather than interacting with the solvent. Immediate Fix: Do not continue stirring; it will not dissolve. Switch to Protocol B (Ion Pairing) or add a polar co-solvent like Methanol (see Protocol C ).[1][2]
Q2: I need to perform an acylation reaction in Toluene. Can I use AEP directly?

Answer: No. In a heterogeneous mixture (solid AEP in liquid Toluene), the reaction rate will be negligible due to poor mass transfer. Solution: Use Phase Transfer Catalysis (PTC) .[1][2] A quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) can shuttle the AEP anion into the organic phase, or use a "Reverse PTC" approach to solubilize the amine. Alternatively, protect the carboxylic acid as an ester (e.g., Methyl 1-(2-aminoethyl)-prolinate) to drastically lower polarity.[1][2]

Q3: My HPLC analysis shows broad, tailing peaks when I try to dissolve AEP in organic mobile phases.

Diagnosis: Silanol interaction and solubility mismatch. Fix: AEP is likely precipitating inside the column or interacting strongly with residual silanols.[2]

  • Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase (e.g., 10% MeOH in DCM).[2]

  • Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to protonate the carboxylic acid, suppressing zwitterion formation and improving solubility in moderately polar organics.[2]

Decision Matrix: Selecting the Right Protocol

Use this flowchart to determine the best solubilization method for your specific application.

Solubility_Decision_Tree start Start: AEP Solubility Issue q1 Is chemical modification acceptable? start->q1 yes_mod Can you permanently block the acid/amine? q1->yes_mod Yes no_mod Must the compound remain native? q1->no_mod No prot_A Protocol A: Chemical Derivatization (Esterification/Boc-protection) yes_mod->prot_A q2 Is the application for extraction or catalysis? no_mod->q2 prot_B Protocol B: Hydrophobic Ion Pairing (HIP) (Reversible Surfactant Complex) q2->prot_B Extraction/Catalysis prot_C Protocol C: Co-Solvent Engineering (Ternary Systems) q2->prot_C Analysis/Spectroscopy

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Protocol A: Chemical Derivatization (Permanent Modification)

Best for: Synthetic intermediates, peptide coupling.[1][2]

Objective: Cap the polar carboxylic acid or amine to reduce LogP.

StepActionMechanism
1 Suspend AEP in Methanol (MeOH) .MeOH solubilizes the zwitterion.
2 Add Thionyl Chloride (

)
dropwise at 0°C.
Generates HCl in situ; catalyzes esterification.
3 Reflux for 2-4 hours.Converts

.
4 Evaporate solvent.Removes excess reagent.[1][2]
Result Methyl 1-(2-aminoethyl)-prolinate HCl salt .The ester is significantly more soluble in DCM/Chloroform than the free acid.
Protocol B: Hydrophobic Ion Pairing (HIP)

Best for: Drug delivery formulations, extraction, non-covalent modification.[1][2]

Objective: Replace small inorganic counter-ions (like


 or 

) with bulky, hydrophobic ions (surfactants) to form a lipophilic complex.[1][2]

Reagents:

  • Anionic Pair: Sodium Dodecyl Sulfate (SDS) or Dioctyl Sodium Sulfosuccinate (AOT) (Targets the amines).[1][2]

  • Cationic Pair: Tetrabutylammonium (TBA) (Targets the carboxylate).[1][2]

Workflow (Example using AOT for Amine pairing):

  • Aqueous Phase: Dissolve AEP (1 eq) in water; adjust pH to ~4.0 (ensures amines are protonated:

    
    ).
    
  • Organic Phase: Dissolve AOT (2.2 eq) in DCM.

  • Mixing: Combine phases and stir vigorously for 30 minutes.

  • Separation: The AEP-AOT complex will partition into the DCM layer.[1][2]

  • Validation: Test the aqueous layer by HPLC; AEP should be depleted.

Why this works: The electrostatic attraction between


 and 

neutralizes the charge, while the hydrophobic tails of AOT interact with the solvent, forming an "inverted micelle" type structure around the AEP.
Protocol C: Co-Solvent Engineering (Ternary Systems)

Best for: Spectroscopy, homogeneous catalysis, analytical standards.[1][2]

Objective: Create a solvation shell that bridges the polarity gap without chemical reaction.

Recommended Systems:

  • Toluene/Methanol (9:1): The small amount of MeOH solvates the polar groups, while Toluene accommodates the bulk.

  • DCM/HFIP (Hexafluoroisopropanol): HFIP is a powerful H-bond donor that breaks up AEP aggregates.[1][2]

Step-by-Step:

  • Weigh AEP solid into the vial.[1][2]

  • Add the Polar Component (e.g., MeOH, HFIP, DMSO) first.[2] Volume should be 5-10% of total target volume.

  • Sonicate until a clear "stock" solution forms.

  • Slowly add the Non-Polar Solvent (DCM, Toluene) while vortexing.[1][2]

  • Stop Point: If turbidity appears, add more polar co-solvent immediately.[1][2]

Mechanistic Visualization: Hydrophobic Ion Pairing

Understanding the molecular arrangement is crucial for troubleshooting Protocol B.

HIP_Mechanism cluster_aqueous Aqueous Phase (pH 4) cluster_organic Organic Phase (DCM) AEP AEP (Protonated) [NH3+] Complex HIP Complex [AEP+ --- AOT-] Soluble in Organic AEP->Complex Ion Exchange AOT AOT Surfactant (Anionic Head - Hydrophobic Tail) AOT->Complex Electrostatic Binding

Figure 2: Mechanism of Hydrophobic Ion Pairing (HIP).[1] The hydrophilic AEP is encapsulated by the hydrophobic surfactant (AOT), allowing transfer into the organic phase.

References

  • Meyer, J. D., & Manning, M. C. (1998).[1][2][4][5] Hydrophobic ion pairing: altering the solubility properties of biomolecules. Pharmaceutical Research. Link

  • PubChem. (n.d.).[1][2] 1-(2-Aminoethyl)proline Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Ristroph, K. D., & Prud'homme, R. K. (2019).[1][2] Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers.[2][6] Nanoscale Advances. Link

  • Sigma-Aldrich. (n.d.).[1][2] Amino Acid Solubility Technical Guide. Link

Sources

Purifying 1-(2-Aminoethyl)-proline from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(2-Aminoethyl)-proline from unreacted starting materials (Proline, 2-Haloethylamines). Ticket ID: CHEM-PUR-8821 Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Invisible & Polar" Challenge

Welcome to the technical support center. You are likely facing a specific set of frustrations: your product is a hygroscopic oil, it is invisible under standard UV (254 nm), and it refuses to extract into organic solvents like ethyl acetate or DCM.

The Core Problem: this compound is a highly polar diamine .

  • Vs. Proline: It shares the pyrrolidine core but adds a primary amine tail.

  • Vs. Starting Halides: It shares the amine tail but adds the zwitterionic proline core.

Because it is more basic and more polar than the starting material (Proline), standard silica chromatography will result in irreversible adsorption (streaking), and extraction will fail due to water solubility.

The Solution: We must exploit the charge difference . At neutral pH, Proline is a zwitterion (net charge ~0), while your product is a cation (net charge +1 to +2). This makes Strong Cation Exchange (SCX) the gold standard for purification.

Diagnostic Workflow

Before proceeding, determine your purification path based on scale and available equipment.

Purification_Workflow Start Start: Crude Reaction Mixture Scale_Check What is your scale? Start->Scale_Check Small_Scale Analytical / <100 mg Scale_Check->Small_Scale Large_Scale Preparative / >1 g Scale_Check->Large_Scale Method_HILIC Method A: HILIC HPLC (High Purity, Low Capacity) Small_Scale->Method_HILIC Method_SCX Method B: SCX Chromatography (High Capacity, Robust) Large_Scale->Method_SCX Detection_Check Detection Method? Method_HILIC->Detection_Check Method_SCX->Detection_Check UV_Low UV 205-210 nm (Poor Sensitivity) Detection_Check->UV_Low Standard HPLC Deriv Derivatization (Ninhydrin/FMOC) Detection_Check->Deriv TLC / Manual ELSD ELSD / CAD (Universal) Detection_Check->ELSD Advanced HPLC

Figure 1: Decision matrix for selecting the appropriate purification and detection strategy.

Module 1: Strong Cation Exchange (SCX) – The Protocol

Best For: Scales >1g, removing unreacted Proline, removing salts. Mechanism: The diamine product binds tighter to the sulfonic acid resin than the zwitterionic proline.

Materials
  • Resin: Dowex 50W-X8 (Hydrogen form) or Amberlite IR-120.

  • Column: Glass column with frit.

  • Eluents:

    • Wash Buffer: Distilled Water.

    • Elution Buffer: 1M to 2M Ammonium Hydroxide (

      
      ).
      
Step-by-Step Protocol
  • Resin Preparation:

    • Swell the resin in water for 30 minutes.

    • Pack the column to a bed volume approx. 10x the volume of your crude oil.

  • Loading:

    • Dissolve crude mixture in minimal water (pH should be neutral or slightly acidic, ~pH 6).

    • Load onto the column.[1] Note: The resin will heat up slightly due to ion exchange; this is normal.

  • The Critical Wash (Removing Proline):

    • Flush with 5–10 column volumes (CV) of distilled water .

    • Why? At neutral pH, Proline is zwitterionic (

      
      ). It interacts weakly and will wash off. Your product (
      
      
      
      ) binds strongly.
    • QC Check: Spot the flow-through on TLC. Stain with Ninhydrin.[2][3] If it turns Yellow , that is Proline eluting.[3][4] Continue washing until no yellow spots appear.

  • Elution (Releasing Product):

    • Switch to 1M

      
       .
      
    • Collect fractions. The high pH deprotonates the amines, releasing the product from the resin.

    • QC Check: Product fractions will turn Purple/Blue with Ninhydrin (due to the primary amine tail).[2]

  • Isolation:

    • Pool product fractions.

    • Lyophilize (Freeze-dry). Do not rotovap at high heat , as the free amine can oxidize or absorb

      
       from the air (forming carbamates).
      
Module 2: Detection & Troubleshooting

The Issue: You cannot see the peaks on your flash system because the molecule has no UV absorption >220nm.

The Ninhydrin Differentiator

This is your most powerful tool. Proline is a secondary amine, while your product contains a primary amine.[5]

CompoundAmine TypeNinhydrin ColorAbsorbance Max
Proline (Impurity)SecondaryYellow ~440 nm
This compound Primary + SecondaryPurple / Blue (Ruhemann's Purple)~570 nm
2-Chloroethylamine PrimaryPurple ~570 nm

Protocol:

  • Run TLC (Mobile Phase: n-Butanol/Acetic Acid/Water 4:1:1).

  • Dip in Ninhydrin stain and heat with a heat gun.

  • Yellow spots = Unreacted Proline.[2]

  • Purple spots = Product (lower Rf than proline usually) or unreacted halo-amine (higher Rf).

Module 3: HPLC Method (HILIC)

If you require >98% purity or LC-MS analysis, Reverse Phase C18 will fail (retention time ~0.5 min). Use HILIC.

Recommended Setup:

  • Column: TSKgel Amide-80 or Phenomenex Luna HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: High organic start.

    • 0 min: 90% B

    • 10 min: 50% B

    • 15 min: 50% B

  • Detection: ELSD (Evaporative Light Scattering) is preferred. If UV is the only option, use 205 nm, but expect baseline drift.

Frequently Asked Questions (FAQ)

Q: My product is a sticky oil that won't solidify. How do I get a powder? A: This molecule is extremely hygroscopic.

  • Redissolve the oil in a small amount of water.

  • Add 2 equivalents of HCl (to form the dihydrochloride salt).

  • Lyophilize (freeze-dry). The HCl salt is much more likely to be a stable solid than the free base.

Q: Can I use extraction to remove the unreacted Proline? A: No. Both Proline and this compound are highly water-soluble (


). Conventional liquid-liquid extraction (DCM/Water) will leave both in the aqueous phase. If you absolutely must extract, you must derivatize the amines first (e.g., with 

), extract the organic Boc-protected species, and then deprotect.

Q: I see a purple spot on TLC, but my mass spec shows the mass of the starting material. A: You likely have unreacted 2-chloroethylamine (or bromo-analog). This is also a primary amine (Purple with Ninhydrin).[2]

  • Differentiation: The halo-amine is basic but not zwitterionic. It will elute later than the product on SCX or have a different retention time in HILIC.

  • Safety: 2-chloroethylamine is a potent alkylating agent (nitrogen mustard precursor). Handle all "purple" waste streams as hazardous until confirmed.

References
  • Ninhydrin Color Chemistry

    • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. Link

    • Note: Establishes the mechanism where secondary amines (Proline) yield yellow chromophores (440nm) vs. primary amines yielding Ruhemann's Purple (570nm).[2]

  • Ion Exchange of Amino Acids

    • Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). The Chromatography of Amino Acids on Ion Exchange Resins. Journal of the American Chemical Society. Link

    • Note: The foundational text on using cation exchange (Dowex 50)
  • HILIC Chromatography Guide

    • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[6][7] Analytical and Bioanalytical Chemistry. Link

    • Note: Validates the use of high-organic mobile phases for retaining polar, zwitterionic compounds like proline deriv
  • Physical Properties of Proline

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 145742, Proline. Link

    • Note: Source for pKa values (1.99, 10.60) used to determine resin binding logic.

Sources

Validation & Comparative

A Comparative Guide to the HPLC Retention Behavior of Proline and 1-(2-Aminoethyl)-proline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and biochemical analysis, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of molecular compounds. This guide provides an in-depth comparison of the HPLC retention time of two structurally related molecules: the proteinogenic amino acid Proline and its derivative, 1-(2-Aminoethyl)-proline. Understanding their distinct chromatographic behaviors is crucial for researchers and drug development professionals engaged in peptide synthesis, metabolomics, and impurity profiling.

This document moves beyond a simple procedural outline, delving into the physicochemical principles that govern the separation of these compounds. By examining their structural nuances, we can predict and rationalize their interaction with the stationary and mobile phases in a reversed-phase HPLC system, thereby optimizing analytical methodologies.

Structural and Physicochemical Comparison

The foundation of chromatographic separation lies in the differential partitioning of analytes between the stationary and mobile phases. This partitioning is dictated by the inherent physicochemical properties of the molecules.

Proline is a unique proteinogenic amino acid, distinguished by its secondary amine where the alpha-amino group is part of a five-membered pyrrolidine ring.[1][2][3] This cyclic structure imparts significant conformational rigidity.[3] While often classified as nonpolar, its properties can be complex, and in certain contexts, it exhibits hydrophilic characteristics.[4][5][6] Proline is highly soluble in water.[1][2]

This compound , as its name suggests, is a derivative of proline featuring an aminoethyl group attached to the ring nitrogen.[7] This addition introduces a primary amine, significantly altering the molecule's polarity and basicity. The presence of this additional polar functional group is expected to increase its overall hydrophilicity compared to proline.[7]

PropertyProlineThis compoundRationale for Difference
Molecular Formula C5H9NO2[1][2]C7H14N2O2[7]Addition of a C2H5N group.
Molar Mass 115.13 g/mol [1]158.21 g/mol Increased molecular weight due to the aminoethyl substituent.
Key Functional Groups Secondary amine (in a ring), Carboxylic acid[2][3]Tertiary amine (in a ring), Primary amine, Carboxylic acidThe addition of a primary amine on the ethyl chain.
Predicted Polarity Nonpolar/Intermediate[4][5]More PolarThe introduction of a highly polar primary amino group.
Basicity Weakly basic[2]More BasicThe presence of an additional, more accessible primary amine.

The most critical distinction for reversed-phase HPLC is the significant increase in polarity for this compound due to the appended aminoethyl group. In reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, retention time is primarily governed by the hydrophobicity of the analyte.[8][9] More polar compounds have a stronger affinity for the mobile phase and thus elute earlier, resulting in shorter retention times.[10][11]

Predicted HPLC Retention Behavior

Based on the principles of reversed-phase chromatography, we can formulate a clear hypothesis:

This compound will have a shorter retention time than Proline.

This is because the increased polarity of this compound will lead to weaker interactions with the non-polar stationary phase (e.g., C18) and a stronger affinity for the polar mobile phase (e.g., water/acetonitrile mixture). Consequently, it will travel through the column more quickly than the relatively less polar proline.

dot graph TD{ subgraph "Reversed-Phase HPLC Principle" A[Mobile Phase (Polar)] --> C{Analyte Partitioning}; B[Stationary Phase (Non-Polar)] --> C; end

}

Caption: Predicted elution order in reversed-phase HPLC.

Experimental Protocol: A Self-Validating System

To empirically validate our hypothesis, the following reversed-phase HPLC method is proposed. This protocol is designed to be robust and provide clear separation of the two analytes.

Materials and Reagents
  • Proline standard (≥99% purity)

  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 30% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary for underivatized amino acids).[12]

  • Injection Volume: 10 µL

Sample Preparation
  • Prepare individual stock solutions of Proline and this compound at a concentration of 1 mg/mL in Mobile Phase A.

  • Prepare a mixed standard solution containing both analytes at a concentration of 0.1 mg/mL each by diluting the stock solutions with Mobile Phase A.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for HPLC analysis.

Anticipated Results and Discussion

The execution of the described protocol is expected to yield a chromatogram where two distinct peaks are observed.

AnalyteExpected Retention Time (min)Rationale
This compound~ 3-5Higher polarity due to the additional primary amine leads to weaker retention on the C18 column.
Proline~ 6-8Lower polarity relative to its derivative results in stronger hydrophobic interactions with the stationary phase and thus, longer retention.

The use of Trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is a crucial experimental choice.[12] At the acidic pH imparted by TFA (around pH 2), the carboxylic acid groups of both molecules will be largely protonated, and the amine groups will be positively charged. This suppresses the ionization of silanol groups on the silica-based stationary phase and provides a counter-ion for the positively charged analytes, leading to improved peak shape and reproducible retention times.[9][13]

The gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile), ensures that the more polar this compound elutes efficiently in the early stages, while providing sufficient organic strength to elute the less polar Proline in a reasonable timeframe with good peak shape.

Conclusion

References

  • Vertex AI Search. (n.d.). What is Proline - Properties & Specifications.
  • HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.
  • SoleChem. (n.d.). L-Proline.
  • The Biology Project. (n.d.). Proline - Amino Acids.
  • Wikipedia. (n.d.). Proline.
  • Creative Peptides. (n.d.). Proline Amino Acids: Properties, Function, Benefits, and Sources.
  • Impactfactor. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
  • PMC. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • ResearchGate. (n.d.). Calibration function for proline in water determined by HPLC following derivatization with FMOC.
  • Welch Materials. (2025, October 27). Is Retention Time Determined Solely by Polarity of a Compound?.
  • Taylor & Francis Online. (2014, September 4). Full article: Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography.
  • CymitQuimica. (n.d.). CAS 693764-52-2: Proline, 1-(2-aminoethyl)-.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PMC. (2016, April 1). Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification.
  • RSC Publishing. (n.d.). Analytical Methods.
  • ResearchGate. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • ResearchGate. (n.d.). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study.
  • SIELC Technologies. (2018, February 16). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column.
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • PubChem. (n.d.). proline dl-form | C5H9NO2 | CID 614.
  • Chemistry Stack Exchange. (2017, October 13). Confusion on polarity and hydrophobicity of Proline, Tyrosine and Cysteine?.
  • PMC. (2025, September 16). Proline stabilizes amphiphilic gold nanoparticles via hydrophobic interactions.
  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs.
  • PubMed. (n.d.). Unusual solution properties of proline and its interaction with proteins.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Proline.

Sources

A Comparative Guide to the Infrared Spectroscopy of 1-(2-Aminoethyl)-proline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. 1-(2-Aminoethyl)-proline, a derivative of the amino acid proline, presents a unique structure with potential applications in medicinal chemistry and biochemistry due to its combined features of a proline ring and an aminoethyl side chain.[1] Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation of such compounds, providing a molecular fingerprint based on the vibrational frequencies of its functional groups.[2][3]

This guide provides a comprehensive analysis of the expected characteristic IR absorption bands of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide offers a predictive framework based on the well-characterized IR spectra of its constituent moieties: proline and ethylenediamine. By comparing the expected spectrum of this compound with the experimental data of its precursors, we can highlight the unique spectral features that would allow for its unambiguous identification and differentiation.

Understanding the Molecular Structure

This compound is a unique amino acid derivative featuring a proline backbone with an aminoethyl group attached to the ring nitrogen. This structure incorporates several key functional groups that will give rise to characteristic absorption bands in an IR spectrum:

  • Carboxylic Acid (-COOH): This group will exhibit characteristic O-H and C=O stretching vibrations.

  • Secondary Amine (within the proline ring): The N-H bond of the proline ring is now a tertiary amine due to the substitution, so we do not expect a typical N-H stretching band from this position.

  • Primary Amine (-NH2): The terminal aminoethyl group will show characteristic N-H stretching and bending vibrations.

  • Alkyl C-H bonds: The methylene groups in both the proline ring and the ethyl side chain will have characteristic stretching and bending vibrations.

Comparative Spectral Analysis

To predict the IR spectrum of this compound, we can dissect its structure and compare it to the known spectra of L-proline and ethylenediamine.

L-Proline: As a secondary amino acid, L-proline exists as a zwitterion in the solid state, with a protonated amine (NH2+) and a deprotonated carboxylate (COO-).[4] Its IR spectrum is complex, showing broad absorptions for the N-H and O-H stretching vibrations, as well as characteristic bands for the carboxylate group and the pyrrolidine ring.[5][6][7]

Ethylenediamine: This simple diamine provides the characteristic frequencies for a primary amine (-NH2) group, including symmetric and asymmetric N-H stretching and N-H bending (scissoring) vibrations.[8][9][10][11]

The IR spectrum of this compound will be a composite of these features, with notable shifts and the appearance of new bands resulting from the new C-N bond formation and the overall molecular structure.

Predicted Characteristic IR Absorption Bands

The following table summarizes the predicted characteristic IR absorption bands for this compound, alongside the experimental bands for L-proline and ethylenediamine for comparison.

Vibrational Mode This compound (Predicted, cm⁻¹) L-Proline (Experimental, cm⁻¹) **Ethylenediamine (Experimental, cm⁻¹) **Intensity
O-H Stretch (Carboxylic Acid)3300-2500~3000 (broad, zwitterionic NH3+)-Strong, Broad
N-H Stretch (Primary Amine)3500-3300 (two bands)-~3360, ~3290Medium
C-H Stretch (Alkyl)3000-28502956, 2938[5]~2930, ~2850Medium-Strong
C=O Stretch (Carboxylic Acid)1730-1700~1600-1560 (COO- asymmetric stretch)-Strong
N-H Bend (Primary Amine)1650-1580-~1590Medium
C-H Bend (CH₂)1480-14401446[5]~1460Medium
C-N Stretch1250-1020~1189[5]~1050Medium
O-H Bend (Carboxylic Acid)1440-1395--Medium
C-O Stretch (Carboxylic Acid)1320-1210--Strong

Note: The exact positions of the bands can be influenced by factors such as the physical state of the sample (solid, liquid, or gas) and intermolecular interactions like hydrogen bonding.

Experimental Protocol for IR Spectroscopy

To obtain an IR spectrum of this compound, a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer is recommended.

Objective: To acquire a high-quality mid-infrared spectrum of solid this compound.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr (~100-200 mg) in an agate mortar and grind it to a fine powder. This is done to remove any adsorbed water.

    • Add a small amount of the this compound sample (approximately 1-2 mg) to the KBr powder. The sample-to-KBr ratio should be roughly 1:100.

    • Gently mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

    • Acquire the sample spectrum. The spectrometer will automatically ratio the single-beam spectrum of the sample against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the obtained spectrum using the spectrometer's software. This may include baseline correction and peak picking.

    • Identify the wavenumbers of the major absorption bands and compare them to the predicted values and the spectra of the starting materials.

Experimental Workflow Diagram

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind_KBr Grind KBr Mix_Sample Mix Sample with KBr Grind_KBr->Mix_Sample Press_Pellet Press into Pellet Mix_Sample->Press_Pellet Background Acquire Background Spectrum Press_Pellet->Background Place Pellet in Spectrometer Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Process Spectrum (e.g., Baseline Correction) Sample_Spec->Process Identify Identify Peak Wavenumbers Process->Identify Compare Compare with Reference Spectra Identify->Compare

Caption: Workflow for obtaining and analyzing the IR spectrum of a solid sample.

Interpretation and Key Differentiating Features

The most significant spectral differences between this compound and its precursors are expected to be:

  • Appearance of a Strong C=O Stretch: The presence of a strong absorption band in the 1730-1700 cm⁻¹ region, characteristic of a carboxylic acid carbonyl group, would be a key indicator of the successful synthesis and would differentiate it from both proline (which exists as a zwitterion with a carboxylate) and ethylenediamine.

  • Presence of Primary Amine N-H Stretches: The two characteristic N-H stretching bands for the primary amine around 3500-3300 cm⁻¹ will be a clear feature from the ethylenediamine moiety and absent in proline.

  • Shift in the "Fingerprint" Region: The region below 1500 cm⁻¹, known as the fingerprint region, will show a unique pattern of bands for this compound, reflecting the overall skeletal vibrations of the new, larger molecule.[12] This region would be distinct from the fingerprint regions of both proline and ethylenediamine.

Conclusion

References

  • Segal, L., & Eggerton, F. V. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy, 15(4), 112-115.
  • Mary, Y. S., Ushakumari, L., Harikumar, B., Varghese, H. T., & Panicker, C. Y. (2009). FT-IR, FT-Raman and SERS Spectra of L-Proline. Journal of the Iranian Chemical Society, 6(1), 138-144.
  • Conte, R., Aieta, C., & Ceotto, M. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 156(16), 164303.
  • Conte, R., Aieta, C., & Ceotto, M. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. PubMed. [Link]

  • Segal, L., & Eggerton, F. V. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3301, Ethylenediamine. [Link]

  • NIST. Ethylenediamine. In NIST Chemistry WebBook. [Link]

  • Oomens, J., Polfer, N., & von Helden, G. (2008). Infrared Multiple Photon Dissociation Spectroscopy of Potassiated Proline. The Journal of Physical Chemistry A, 112(47), 11952-11957.
  • University of Wisconsin-Madison. Characteristic Infrared Absorption Bands of Functional Groups.
  • University of California, Davis. Table of Characteristic IR Absorptions.
  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • GNPS. Library Spectrum CCMSLIB00012129810. [Link]

  • ResearchGate. Gas-phase FT-IR-spectra of natural amino acids. [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

  • Wikipedia. Proline. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • NIST. Proline. In NIST Chemistry WebBook. [Link]

Sources

Comparative Guide: Purity Standards for 1-(2-Aminoethyl)-proline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparative analysis of purity determination methodologies for 1-(2-Aminoethyl)-proline (AEP) , a critical monomer in Peptide Nucleic Acid (PNA) synthesis.

This document is structured for Senior Scientists and QC Managers who require field-proven protocols over generic descriptions.

Product Focus: Elemental Analysis (CHN) vs. Quantitative NMR (qNMR) & HPLC Application: PNA Monomer Qualification & Drug Development

Executive Summary: The Purity Paradox

This compound (AEP) is a conformationally restricted PNA backbone widely used to enhance the binding affinity and specificity of PNA-DNA duplexes. However, its zwitterionic, hygroscopic nature presents a unique analytical challenge.

While Elemental Analysis (EA) has long been the "Gold Standard" for confirming chemical identity, it frequently yields false positives or ambiguous results for AEP due to water retention and salt formation. This guide compares EA against its modern, absolute alternative—Quantitative NMR (qNMR) —and orthogonal HPLC methods, demonstrating why a multi-modal approach is the new requirement for high-fidelity synthesis.

FeatureElemental Analysis (EA)Quantitative NMR (qNMR)HPLC-CAD/ELSD
Primary Output % Composition (C, H, N)Absolute Purity (wt%)Relative Purity (% Area)
Specificity Low (Cannot distinguish isomers/impurities with similar C/H/N)High (Structural specificity)Medium (Separation dependent)
Water Sensitivity High (Interferes with % calculation)Low (Resolved signal)N/A (Solvent)
Sample Destructive? YesNoNo
Verdict Legacy Screen Primary Quantification Impurity Profiling

Technical Deep Dive: The Standards Compared

The Legacy Standard: Elemental Analysis (CHN)

Elemental analysis relies on the combustion of the sample to measure Carbon, Hydrogen, and Nitrogen percentages. For AEP (C₇H₁₄N₂O₂ ), the theoretical acceptance criteria are rigid.

Theoretical Values (Anhydrous Zwitterion):

  • MW: 158.20 g/mol

  • Carbon: 53.15%

  • Hydrogen: 8.92%

  • Nitrogen: 17.71%

The Failure Mode: AEP is a diamine and often exists as a hydrate or a salt (e.g., HCl or TFA salt) if not rigorously desalted.

  • Scenario: A sample containing 5% water by weight will depress the Carbon value to ~50.5%, causing a QC failure.

  • Risk: Researchers often "correct" for water mathematically, but this assumes the missing mass is only water, masking inorganic salts or solvent residues.

The Superior Alternative: Quantitative NMR (qNMR)

qNMR uses an internal standard (IS) of known purity to determine the absolute mass percentage of the analyte. It is the only method that simultaneously confirms identity (chemical shift) and purity (integral ratio) while quantifying residual solvents and water (if using non-exchangeable solvents).

Why qNMR Wins for AEP:

  • Salt Independence: qNMR measures the organic backbone regardless of the counter-ion (Cl⁻, TFA⁻).

  • Hygroscopicity Immunity: Water appears as a distinct peak (in DMSO-d6) or is averaged (in D₂O) but does not skew the integral of the CH protons used for quantification.

The Orthogonal Check: HPLC-CAD/ELSD

Standard UV-HPLC is insufficient for AEP because the proline ring lacks a strong chromophore (absorbs only weakly at 205-210 nm).

  • Alternative: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

  • Role: These detectors see non-chromophoric organic impurities that qNMR might miss if the impurity signals overlap perfectly with the analyte (rare) or are below the NMR limit of detection (LOD).

Visualization: The Quality Control Workflow

The following diagram outlines the logical decision tree for qualifying AEP, prioritizing qNMR for value assignment.

QC_Workflow Start Raw this compound Drying Lyophilization / Vacuum Drying (Remove volatile solvents) Start->Drying qNMR Primary Assay: qNMR (Internal Std: Maleic Acid) Drying->qNMR Decision_qNMR Purity > 98%? qNMR->Decision_qNMR HPLC Orthogonal: HPLC-CAD (Check for organic impurities) Decision_qNMR->HPLC Yes Fail REJECT / RE-PURIFY Decision_qNMR->Fail No EA Secondary: Elemental Analysis (Confirm Salt Stoichiometry) HPLC->EA No unknown peaks HPLC->Fail Significant impurities Pass RELEASE LOT (PNA Synthesis Ready) EA->Pass Matches Theory EA->Fail Deviates > 0.4%

Figure 1: Optimized Quality Control Workflow for AEP. Note that EA is relegated to a confirmatory role for salt stoichiometry rather than primary purity assignment.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for AEP

Objective: Determine absolute purity with <1% uncertainty.

Reagents:

  • Solvent: Deuterium Oxide (D₂O) or DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.5%).

    • Why Maleic Acid? It has a singlet in a clean region (~6.3 ppm) and is non-hygroscopic.

Procedure:

  • Weighing: Accurately weigh ~10 mg of AEP sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 600 µL D₂O. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: must be > 5 × T1 of the longest relaxing proton to ensure full magnetization recovery).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS singlet (2H) and a specific non-exchangeable multiplet from AEP (e.g., the proline ring protons, avoiding the N-CH2 signals if they overlap with water).

Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity.[1][2][3][4]
Protocol B: Elemental Analysis (Optimized)

Objective: Confirm salt form and hydration state.

Procedure:

  • Pre-treatment: Dry sample at 40°C under high vacuum (0.1 mbar) for 24 hours over P₂O₅. Note: AEP is heat sensitive; do not exceed 50°C.

  • Calibration: Calibrate the CHN analyzer using Acetanilide (C₈H₉NO) as the standard.

  • Combustion: Run in CHN mode. Oxygen dosing must be optimized to ensure complete combustion of the pyrrolidine ring.

  • Analysis: Compare results to theoretical values.

    • Acceptance: ±0.4% absolute difference for C, H, N.

    • Correction: If C is low but H/N ratio is correct, calculate water content and re-normalize.

Comparative Data Summary

The table below illustrates a simulated comparison of a "wet" AEP batch analyzed by both methods.

ParameterTheoretical (Anhydrous)Experimental Result (EA)Experimental Result (qNMR)Interpretation
Carbon 53.15%50.80%N/AEA fails: Indicates impurity or water.
Hydrogen 8.92%9.15%N/AHigh H suggests water contamination.
Nitrogen 17.71%16.90%N/ALow N consistent with dilution by non-nitrogenous mass (water).
Absolute Purity 100%95.5% (Calculated)99.2% qNMR reveals the sample is chemically pure but wet.

References

  • Nielsen, P. E., et al. (1991).[2][4] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. Link

  • Holzgrabe, U., et al. (2014).[5] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(23), 10025–10060. Link

  • Bachem. "Quality Control of Amino Acids & Peptides: A Guide." Link

  • National Institute of Standards and Technology (NIST). "Proline - NIST Chemistry WebBook, SRD 69." Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Aminoethyl)-proline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe and compliant disposal of 1-(2-Aminoethyl)-proline. In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and efficient laboratory. This guide is designed to provide you with the technical knowledge and practical steps necessary to handle the disposal of this compound, ensuring the safety of your team and the protection of our environment.

Our approach is built on the pillars of scientific integrity and field-proven experience. We will not only outline the necessary procedures but also explain the rationale behind them, empowering you to make informed decisions for this and other chemical waste streams in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

The presence of an aminoethyl group attached to a proline ring suggests that this compound is likely to be a corrosive and flammable liquid. The primary amine and the cyclic secondary amine functionalities contribute to its basicity and reactivity. An SDS for a similar compound, 1-(2-Aminoethyl)pyrrolidine, classifies it as a Category 3 Flammable liquid and a Category 1B for skin corrosion, causing severe skin burns and eye damage.[1][2][3] Therefore, it is imperative to treat this compound as a hazardous substance with the following potential characteristics:

  • Corrosivity: Capable of causing severe burns to skin and eyes upon contact.

  • Flammability: The liquid and its vapors may be flammable.[1][2][3]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

Given these potential hazards, under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[5][6][7][8] All waste containing this compound must be collected and managed as hazardous chemical waste.[9][10]

The Disposal Workflow: A Step-by-Step Protocol

The following procedures provide a systematic approach to the collection and disposal of waste generated from the use of this compound. This workflow is designed to ensure compliance with general hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[12]

  • Body Protection: A lab coat must be worn to protect against skin contact.[1]

  • Respiratory Protection: If handling outside of a fume hood, a respirator may be necessary.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.[5][13] Never mix incompatible waste streams.[11][12]

The decision-making process for segregating this compound waste is illustrated in the diagram below.

DisposalWorkflow cluster_state Physical State? cluster_solvent Solvent Type? cluster_consumables Contaminated Consumables? cluster_containers Designated Waste Containers start Waste Containing This compound solid Solid start->solid Identify Waste Type liquid Liquid start->liquid Identify Waste Type consumables Gloves, Pipette Tips, Weigh Boats, etc. start->consumables Identify Waste Type solid_waste Solid Chemical Waste solid->solid_waste aqueous Aqueous Solution liquid->aqueous Water-based organic Organic Solvent liquid->organic Solvent-based aqueous_waste Aqueous Hazardous Waste (Basic) aqueous->aqueous_waste organic_waste Non-Halogenated Organic Waste organic->organic_waste consumable_waste Solid Chemical Waste (Contaminated Debris) consumables->consumable_waste

Caption: Decision workflow for segregating this compound waste.

Waste Collection Procedures

A. Solid Waste

  • Description: Unused or expired pure this compound, or solid reaction byproducts.

  • Procedure:

    • Carefully transfer the solid waste into a dedicated, sealable container clearly labeled "Hazardous Waste: Solid".[12]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Update the label with the full chemical name: "this compound".[9]

B. Liquid Waste (Aqueous Solutions)

  • Description: Solutions of this compound in water or buffers.

  • Procedure:

    • Collect all aqueous solutions containing this compound in a dedicated, leak-proof container.[10]

    • Given the basic nature of the compound, this waste stream should be considered a basic aqueous waste.

    • Label the container "Hazardous Waste: Aqueous Base" and list "this compound" and its approximate concentration.[9]

C. Liquid Waste (Organic Solutions)

  • Description: Solutions of this compound in organic solvents (e.g., methanol, acetonitrile, dichloromethane).

  • Procedure:

    • Segregate organic waste based on whether it contains halogenated solvents.

    • For non-halogenated solvents, collect the waste in a container labeled "Hazardous Waste: Non-Halogenated Organic Solvents".

    • For halogenated solvents, use a container labeled "Hazardous Waste: Halogenated Organic Solvents".

    • List "this compound" and all solvent components with their approximate percentages on the label.[9]

D. Contaminated Consumables

  • Description: Items such as gloves, pipette tips, weigh boats, and paper towels that have come into direct contact with this compound.

  • Procedure:

    • Collect all contaminated solid items in a designated, lined container or a durable, sealed plastic bag labeled "Hazardous Waste: Contaminated Solid Debris".[10][14]

    • Do not dispose of these items in the regular trash.[5]

Waste Container Management: A System for Safety

Proper management of waste containers is crucial to prevent spills, reactions, and exposure.

Requirement Procedure Rationale
Container Compatibility Use containers made of materials compatible with the waste (e.g., HDPE for corrosives, glass for solvents).Prevents degradation of the container and potential leaks.[5][9]
Labeling All containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[9][10]Ensures proper identification for safe handling and disposal. Avoids chemical formulas or abbreviations.[9]
Closure Keep containers securely closed at all times, except when adding waste. Do not leave funnels in the container opening.[9][10]Prevents the release of vapors and reduces the risk of spills.
Storage Location Store waste containers in a designated satellite accumulation area within the lab, under the control of laboratory personnel.[9][12]Centralizes waste, making it easier to manage and inspect.
Secondary Containment Place waste containers in a secondary containment bin or tray.Contains any potential leaks or spills from the primary container.[10]
Segregation in Storage Do not store incompatible waste types together (e.g., acids and bases, oxidizers and flammables).[9][13]Prevents accidental mixing and hazardous reactions.

Final Disposal: The Hand-Off

Once a waste container is approximately 90% full, it is time for it to be removed from the laboratory.[9]

  • Seal and Finalize Label: Securely close the container lid. Ensure the label is complete with the date the container was filled.

  • Contact EHS: Arrange for the collection of the hazardous waste with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12]

  • Documentation: Complete any required waste pickup forms or manifests as per your institution's protocol.

By adhering to these procedures, you are not only complying with regulations but are also actively contributing to a culture of safety and responsibility within the scientific community. Your diligence in the proper disposal of this compound is a critical component of your research.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Chemistry Lab Waste Disposal. Environmental Marketing Services.

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.

  • SAFETY DATA SHEET: 1-(2-Aminoethyl)pyrrolidine. Fisher Scientific.

  • Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • SAFETY DATA SHEET: Amino acid. Carl ROTH.

  • Safety Data Sheet: Amino acid. Carl ROTH.

  • Safety data sheet: L-Proline.

  • SAFETY DATA SHEET: 1-(2-Aminoethyl)pyrrolidine. Sigma-Aldrich.

  • Safety Data Sheet: L-proline. Cayman Chemical.

  • Proper Disposal of Dansyl-proline: A Guide for Laboratory Professionals. Benchchem.

  • Material Safety Data Sheet: 1-(2-Aminoethyl)piperidine. Santa Cruz Biotechnology.

  • Chemical Waste Management Guide.

  • The NIH Drain Discharge Guide. National Institutes of Health.

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

  • Garbage Disposal Cleaner - SAFETY DATA SHEET. Betco.

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse.

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-proline
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)-proline

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.